beta-(2-Methoxyphenoxy)lactic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-(2-methoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-8-4-2-3-5-9(8)15-6-7(11)10(12)13/h2-5,7,11H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVBBOLVTSAHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926801 | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13057-65-3 | |
| Record name | beta-(2-Methoxyphenoxy)lactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-(2-METHOXYPHENOXY)LACTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39DGL7S53X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of beta-(2-Methoxyphenoxy)lactic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Beta-(2-Methoxyphenoxy)lactic acid, with the CAS Number 13057-65-3, is the principal urinary metabolite of the widely used expectorant guaifenesin.[1][2] Understanding the physical and chemical properties of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies of its parent drug. This technical guide provides a detailed overview of the known and predicted physical properties of beta-(2-Methoxyphenoxy)lactic acid and outlines the experimental methodologies for their determination, offering a framework for researchers in drug metabolism and analytical chemistry.
Chemical Identity and Structure
-
IUPAC Name: 2-hydroxy-3-(2-methoxyphenoxy)propanoic acid[3]
-
Molecular Formula: C₁₀H₁₂O₅[3]
-
Molecular Weight: 212.20 g/mol [3]
-
Chemical Structure:
Caption: 2D structure of beta-(2-Methoxyphenoxy)lactic acid.
Context: Metabolic Pathway of Guaifenesin
Beta-(2-Methoxyphenoxy)lactic acid is formed in the liver through the oxidation of guaifenesin.[2] This metabolic transformation is a key aspect of the drug's clearance from the body.
Caption: Metabolic conversion of Guaifenesin to its major metabolite.
Summary of Physical Properties
The following table summarizes the available physical property data for beta-(2-Methoxyphenoxy)lactic acid. It is important to note that much of the currently available data is based on computational predictions rather than experimental determination.
| Property | Value | Source |
| Molecular Weight | 212.20 g/mol | PubChem[3] |
| Boiling Point | 355.8 ± 27.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.302 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| pKa | 3.37 ± 0.11 (Predicted) | ChemicalBook[4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | ChemicalBook[4] |
| Physical Form | Solid (Predicted) | ChemicalBook[4] |
| Color | Pale Beige to Light Brown (Predicted) | ChemicalBook[4] |
| XLogP3 | 0.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |
| Rotatable Bond Count | 5 | PubChem[5] |
| Topological Polar Surface Area | 76 Ų | PubChem[5] |
Experimental Determination of Physical Properties
Given the scarcity of experimental data, this section provides detailed protocols for the determination of key physical properties of beta-(2-Methoxyphenoxy)lactic acid. These methodologies are standard in the characterization of organic compounds and provide a framework for generating reliable, empirical data.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology: Capillary Melting Point Determination
Caption: Workflow for melting point determination.
Causality Behind Experimental Choices:
-
Drying the sample: Ensures that any residual solvent does not depress the melting point, leading to inaccurate readings.
-
Fine powder: Promotes uniform heat distribution throughout the sample.
-
Slow heating rate near the melting point: Allows the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading of the true melting temperature. A rapid heating rate can lead to a reading that is higher than the actual melting point.
Solubility Profile
Determining the solubility in a range of solvents is essential for developing analytical methods, purification procedures, and understanding the compound's behavior in biological systems.
Methodology: Isothermal Shake-Flask Method
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: Add an excess amount of beta-(2-Methoxyphenoxy)lactic acid to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Self-Validating System:
-
The presence of excess solid at the end of the experiment confirms that a saturated solution was achieved.
-
Analysis of samples at multiple time points can verify that equilibrium has been reached.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of the carboxylic acid group in the molecule. It is a critical parameter for predicting the ionization state of the compound at different pH values, which influences its solubility, absorption, and distribution in biological systems.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh a sample of beta-(2-Methoxyphenoxy)lactic acid and dissolve it in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.
-
Titration Setup: Place the solution in a temperature-controlled vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of beta-(2-Methoxyphenoxy)lactic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons, the methoxy group protons, and the protons on the lactic acid backbone.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:
-
A broad O-H stretch from the carboxylic acid and alcohol groups.
-
A strong C=O stretch from the carboxylic acid.
-
C-O stretching bands for the ether and alcohol functionalities.
-
Aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. The molecular ion peak corresponding to the exact mass of the compound is expected.
Conclusion
While a complete experimental dataset for the physical properties of beta-(2-Methoxyphenoxy)lactic acid is not yet publicly available, this guide provides the essential theoretical background and detailed experimental protocols for its comprehensive characterization. By following these methodologies, researchers can generate the necessary data to support drug metabolism studies, analytical method development, and a deeper understanding of the fate of guaifenesin in biological systems.
References
-
PubChem. Guaifenesin. National Center for Biotechnology Information. [Link]
-
USP's Emerging Standards. Methods for the Analysis of Guaifenesin Extended-Release Tablets. (2024-03-24). [Link]
-
PubChem. beta-(2-Methoxyphenoxy)lactic acid. National Center for Biotechnology Information. [Link]
-
Albrecht, H. H., et al. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary Respiratory Medicine, 12(1), 31. [Link]
-
T3DB. Guaifenesin. T3DB. [Link]
-
Acharya, P., et al. (2017). A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Formulations. Saudi Journal of Medical and Pharmaceutical Sciences, 3(3), 148-156. [Link]
-
Knape, M. J., et al. (2010). Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. Urology, 76(6), 1361-1365. [Link]
-
Yalkowsky, S. H., & He, Y. (2003). Solubility of guaifenesin in the presence of common pharmaceutical additives. Journal of pharmaceutical sciences, 92(10), 2153-2157. [Link]
-
PharmaCompass. Guaifenesinum. [Link]
-
Combined Effects of Lactic Acid Bacteria Fermentation and Physical Milling on Physicochemical Properties of Glutinous Rice Flour and Texture of Glutinous Dumplings. Foods, 11(23), 3845. [Link]
-
Physical and Chemical Properties of Commercial Baked Milk vs. Experimental Samples. Foods, 11(15), 2235. [Link]
-
Wikipedia. Guaifenesin. [Link]
-
Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2593. [Link]
- Google Patents. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
Watanabe, T., et al. (2021). Physical properties of lactic acid bacteria influence the level of protection against influenza infection in mice. PLoS ONE, 16(5), e0251784. [Link]
-
Watanabe, T., et al. (2021). Physical properties of lactic acid bacteria influence the level of protection against influenza infection in mice. PLoS ONE, 16(5), e0251784. [Link]
-
Rouxhet, P. G., et al. (1993). Surface of lactic acid bacteria: relationships between chemical composition and physicochemical properties. Applied and Environmental Microbiology, 59(11), 3683-3691. [Link]
-
PrepChem. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. [Link]
-
PMDA. Lactic Acid. [Link]
-
Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]
-
The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. [Link]
-
Yeast Metabolome Database. 2-methoxyphenol. [Link]
-
SIELC Technologies. Guaifenesin. [Link]
-
Accessdata.fda.gov. 21-282 Mucinex Clinical Pharmacology Biopharmaceutics Review. [Link]
Sources
- 1. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-(2-Methoxyphenoxy)lactic acid | C10H12O5 | CID 151727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-(2-methoxyphenoxy)lactic acid | 13057-65-3 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to beta-(2-Methoxyphenoxy)lactic acid (CAS: 13057-65-3)
This guide provides a comprehensive technical overview of beta-(2-Methoxyphenoxy)lactic acid, a compound of interest to researchers, scientists, and professionals in drug development. It delves into its chemical and physical properties, synthesis and purification, analytical characterization, biological significance as a primary metabolite, and essential safety and handling protocols.
Chemical Identity and Properties
beta-(2-Methoxyphenoxy)lactic acid, with the CAS number 13057-65-3, is an organic compound featuring a lactic acid core structure linked to a 2-methoxyphenoxy group via an ether bond.[1] This structure imparts both hydrophilic (from the carboxylic acid and hydroxyl groups) and lipophilic (from the methoxyphenyl group) characteristics, influencing its solubility and biological interactions.[1]
Synonyms: 2-hydroxy-3-(2-methoxyphenoxy)propanoic acid, Propanoic acid, 2-hydroxy-3-(2-methoxyphenoxy)-[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of beta-(2-Methoxyphenoxy)lactic acid is presented in the table below. These computed properties provide a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C10H12O5 | PubChem[2] |
| Molecular Weight | 212.20 g/mol | PubChem[2] |
| Boiling Point (Predicted) | 355.8±27.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.302±0.06 g/cm3 | ChemicalBook[3] |
| pKa (Predicted) | 3.37±0.11 | ChemicalBook[3] |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[3] |
| Appearance | Pale Beige to Light Brown Solid | ChemicalBook[3] |
Synthesis and Purification
While specific, detailed synthesis protocols for beta-(2-Methoxyphenoxy)lactic acid are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach would involve the Williamson ether synthesis.
Proposed Synthesis Workflow
The synthesis would likely proceed via the reaction of a protected 3-halo-2-hydroxypropanoic acid derivative with guaiacol (2-methoxyphenol) in the presence of a base.
Caption: Proposed Williamson ether synthesis workflow for beta-(2-Methoxyphenoxy)lactic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example and would require optimization.
-
Guaiacol Anion Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve guaiacol in a suitable anhydrous solvent such as dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise with stirring. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium guaiacolate.
-
Nucleophilic Substitution: Dissolve a protected 3-halo-2-hydroxypropanoic acid derivative (e.g., ethyl 3-bromo-2-hydroxypropanoate with the hydroxyl group protected as a silyl ether) in anhydrous DMF. Add this solution dropwise to the flask containing the sodium guaiacolate at room temperature. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Deprotection: Remove the solvent under reduced pressure. Dissolve the crude protected product in a suitable solvent (e.g., tetrahydrofuran) and treat with an appropriate deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl protecting group, or acid hydrolysis for an ester).
-
Purification: After deprotection and work-up, purify the crude beta-(2-Methoxyphenoxy)lactic acid. This can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent system to yield the pure product.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of synthesized beta-(2-Methoxyphenoxy)lactic acid.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the protons of the lactic acid backbone (methine and methylene protons).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the methoxy carbon, the carbonyl carbon of the carboxylic acid, and the two carbons of the lactic acid chain.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-O stretches of the ether and alcohol functionalities, as well as aromatic C-H and C=C stretches.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol would be a suitable starting point for method development.
-
Thin-Layer Chromatography (TLC): TLC is useful for rapid reaction monitoring and for determining the appropriate solvent system for column chromatography.
Biological Significance and Pharmacokinetics
beta-(2-Methoxyphenoxy)lactic acid is primarily recognized as the major urinary metabolite of the widely used expectorant, guaifenesin (glyceryl guaiacolate).[4][5] It is also identified as a metabolite of the antianginal drug ranolazine.[2]
Metabolic Pathway of Guaifenesin
Guaifenesin undergoes rapid metabolism in the liver.[6] The primary metabolic transformation involves the oxidation of the primary alcohol group of the glycerol moiety to a carboxylic acid, followed by further oxidation, leading to the formation of beta-(2-Methoxyphenoxy)lactic acid.[6]
Caption: Simplified metabolic pathway of guaifenesin to beta-(2-Methoxyphenoxy)lactic acid.
Pharmacological Activity
Currently, there is limited information available on the intrinsic pharmacological activity of beta-(2-Methoxyphenoxy)lactic acid itself. Its primary role in pharmacology is as a biomarker for guaifenesin intake. However, an interesting clinical finding is that the abuse of guaifenesin-containing medications can lead to an excess of the calcium salt of beta-(2-Methoxyphenoxy)lactic acid, resulting in the formation of urinary calculi (kidney stones).[4] This underscores the importance of understanding the metabolic fate and solubility of drug metabolites.
Given its structural similarity to lactic acid, it is conceivable that beta-(2-Methoxyphenoxy)lactic acid could interact with biological systems that recognize lactate. However, any such potential activities would require dedicated in vitro and in vivo investigation.
Potential Research Applications
While primarily a metabolite, beta-(2-Methoxyphenoxy)lactic acid holds potential for several research applications:
-
Pharmacokinetic and Drug Metabolism Studies: As a stable, primary metabolite, it serves as a crucial analytical standard for pharmacokinetic studies of guaifenesin and ranolazine.
-
Clinical Diagnostics: Quantification of beta-(2-Methoxyphenoxy)lactic acid in urine can be used to monitor patient compliance with guaifenesin therapy and to investigate cases of guaifenesin abuse.
-
Medicinal Chemistry: The core structure of beta-(2-Methoxyphenoxy)lactic acid could serve as a scaffold for the synthesis of novel compounds with potential therapeutic activities.[1] The combination of the guaiacol moiety, known for its expectorant properties, with a lactic acid backbone presents opportunities for designing new molecules with tailored pharmacological profiles.
Safety, Handling, and Disposal
Hazard Assessment (Inferred)
-
Eye Irritation: Lactic acid is a known eye irritant. It is prudent to assume that beta-(2-Methoxyphenoxy)lactic acid may also cause eye irritation.
-
Skin Irritation: Similar to lactic acid, it may cause skin irritation upon prolonged or repeated contact.
-
Inhalation: Inhalation of the dust may cause respiratory tract irritation.
-
Ingestion: The toxicological effects of ingestion are unknown.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of waste in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety office for specific disposal guidelines.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151727, beta-(2-Methoxyphenoxy)lactic acid. Retrieved from [Link]
- Ramer, A. E., & Wiley, J. F. (2001). Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. Urology, 58(5), 821.
- Vandenheuvel, W. J., Smith, J. L., & Silber, R. H. (1972). (2-Methoxyphenoxy)lactic acid, the major urinary metabolite of glyceryl guaiacolate in man. Journal of Pharmaceutical Sciences, 61(12), 1997-1998.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3516, Guaifenesin. Retrieved from [Link]
Sources
- 1. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 2. carlroth.com [carlroth.com]
- 3. beta-(2-methoxyphenoxy)lactic acid | 13057-65-3 [chemicalbook.com]
- 4. In Vivo and In Vitro Evaluation of Pharmacological Potentials of Secondary Bioactive Metabolites of Dalbergia candenatensis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods [mdpi.com]
- 6. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
The Pharmacokinetic Profile of β-(2-Methoxyphenoxy)lactic Acid: An In-Depth Technical Guide
Foreword: Unveiling the Metabolite's Journey
In the landscape of pharmaceutical sciences, the comprehensive understanding of a drug's journey through the body is paramount. This not only encompasses the parent compound but, just as critically, its metabolic byproducts. This guide provides an in-depth exploration of the pharmacokinetics of β-(2-Methoxyphenoxy)lactic acid, the principal urinary metabolite of the widely used expectorant, guaifenesin. While often overshadowed by its parent drug, a thorough characterization of β-(2-Methoxyphenoxy)lactic acid's absorption, distribution, metabolism, and excretion (ADME) profile is essential for a complete safety and efficacy assessment of guaifenesin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of current knowledge, field-proven insights into experimental design, and a robust framework for future investigations.
Introduction to Guaifenesin and its Primary Metabolite
Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, has been a mainstay in respiratory medicine for decades, valued for its secretolytic and expectorant properties.[1][2] Upon oral administration, guaifenesin is well-absorbed from the gastrointestinal tract and undergoes rapid and extensive metabolism, primarily in the liver.[3][4] The metabolic process is efficient, with the parent drug having a relatively short plasma half-life of approximately one hour.[5] This rapid turnover leads to the formation of several metabolites, with β-(2-Methoxyphenoxy)lactic acid being the most abundant metabolite excreted in the urine.[3][4] Pharmacologically, β-(2-Methoxyphenoxy)lactic acid is considered an inactive metabolite.[3]
The Metabolic Pathway: From Guaifenesin to β-(2-Methoxyphenoxy)lactic Acid
The biotransformation of guaifenesin to β-(2-Methoxyphenoxy)lactic acid is a critical aspect of its pharmacokinetic profile. This conversion is a two-step oxidative process that underscores the importance of hepatic function in the clearance of the parent drug.
Figure 1: Metabolic conversion of guaifenesin to β-(2-Methoxyphenoxy)lactic acid.
The initial step involves the oxidation of the primary alcohol group of guaifenesin to an aldehyde intermediate. This is followed by a subsequent oxidation of the aldehyde to a carboxylic acid, yielding β-(2-Methoxyphenoxy)lactic acid.[4] This metabolic cascade is primarily mediated by enzymes within the liver.[3]
Absorption and Distribution: The Metabolite's Systemic Exposure
Following its formation in the liver, β-(2-Methoxyphenoxy)lactic acid enters systemic circulation before its eventual elimination. A comprehensive understanding of its absorption (from the site of metabolism) and distribution throughout the body is crucial for assessing potential tissue accumulation and off-target effects, even for an inactive metabolite.
Systemic Availability
As a metabolite, the "absorption" of β-(2-Methoxyphenoxy)lactic acid is intrinsically linked to the rate and extent of guaifenesin's metabolism. Given the rapid metabolism of the parent drug, the appearance of β-(2-Methoxyphenoxy)lactic acid in the plasma is expected to be swift. However, specific pharmacokinetic parameters for the metabolite itself are not extensively documented in publicly available literature.
Distribution and Plasma Protein Binding
Experimental Protocol: In Vitro Plasma Protein Binding Assessment
To address this data gap, a standard in vitro experiment using equilibrium dialysis can be employed.
Objective: To determine the percentage of β-(2-Methoxyphenoxy)lactic acid bound to plasma proteins.
Methodology:
-
Preparation of Dialysis System: A semi-permeable membrane with a suitable molecular weight cutoff is placed between two chambers of a dialysis cell.
-
Sample Preparation: One chamber is filled with human plasma, and the other with a protein-free buffer solution.
-
Introduction of Metabolite: A known concentration of β-(2-Methoxyphenoxy)lactic acid is added to the plasma-containing chamber.
-
Equilibration: The system is incubated at 37°C with gentle shaking to allow for equilibrium to be reached between the free and protein-bound metabolite.
-
Sampling and Analysis: After equilibration, samples are taken from both chambers and the concentration of β-(2-Methoxyphenoxy)lactic acid is determined using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: The percentage of protein binding is calculated based on the difference in concentration between the two chambers.
Figure 2: Workflow for in vitro plasma protein binding determination.
Metabolism and Excretion: The Elimination Pathway
The final phase of the pharmacokinetic journey for β-(2-Methoxyphenoxy)lactic acid is its elimination from the body. As the major urinary metabolite, its excretion is predominantly handled by the kidneys.
Further Metabolism
Current literature suggests that β-(2-Methoxyphenoxy)lactic acid is a terminal metabolite and does not undergo significant further biotransformation.[3] However, in the context of a comprehensive drug development program, it is prudent to confirm this through in vitro studies with human liver microsomes.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To assess the potential for further metabolism of β-(2-Methoxyphenoxy)lactic acid.
Methodology:
-
Incubation: A known concentration of β-(2-Methoxyphenoxy)lactic acid is incubated with human liver microsomes in the presence of necessary cofactors (e.g., NADPH).
-
Time-Course Sampling: Aliquots are removed at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: The concentration of the remaining β-(2-Methoxyphenoxy)lactic acid in each sample is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the metabolite is used to calculate its in vitro half-life and intrinsic clearance.
Renal Excretion
The primary route of elimination for β-(2-Methoxyphenoxy)lactic acid is excretion into the urine.[3] The efficiency of this process is a key determinant of its overall elimination half-life. In cases of excessive guaifenesin intake, the high concentrations of this metabolite can lead to the formation of a calcium salt, which may precipitate in the urinary tract and cause urolithiasis.[1]
Quantitative Analysis: Methodologies and Validation
Accurate and reliable quantification of β-(2-Methoxyphenoxy)lactic acid in biological matrices is fundamental to its pharmacokinetic characterization. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
Objective: To develop and validate a robust method for the quantification of β-(2-Methoxyphenoxy)lactic acid in human plasma.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid approach where a precipitating agent (e.g., acetonitrile) is added to the plasma sample to remove proteins.
-
Liquid-Liquid Extraction (LLE): A more selective method where the metabolite is extracted from the plasma into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly selective and efficient method where the metabolite is retained on a solid sorbent while interferences are washed away.
-
-
Chromatographic Separation:
-
A C18 reversed-phase column is typically used to separate β-(2-Methoxyphenoxy)lactic acid from other endogenous plasma components.
-
The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection.
-
Specific precursor-to-product ion transitions for β-(2-Methoxyphenoxy)lactic acid and an appropriate internal standard are monitored.
-
Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Stability
Pharmacokinetic Parameters: A Data-Driven Summary
While specific pharmacokinetic data for β-(2-Methoxyphenoxy)lactic acid are limited, the following table summarizes the known parameters for its parent drug, guaifenesin, which provides context for the metabolite's formation and elimination.
| Parameter | Guaifenesin | β-(2-Methoxyphenoxy)lactic Acid | Reference |
| Tmax (h) | ~0.5 - 1.0 | Data Not Available | |
| Cmax | Dose-dependent | Data Not Available | |
| t½ (h) | ~1.0 | Data Not Available | [5] |
| Volume of Distribution (Vd) | 116 L | Data Not Available | [3] |
| Primary Route of Elimination | Hepatic Metabolism | Renal Excretion | [3] |
Conclusion and Future Directions
This technical guide has synthesized the current understanding of the pharmacokinetics of β-(2-Methoxyphenoxy)lactic acid. It is clear that while the qualitative aspects of its formation and elimination are reasonably well-established, there is a significant need for more quantitative data. Future research should focus on:
-
Dedicated Pharmacokinetic Studies: Conducting studies in humans to specifically determine the plasma concentration-time profile and key pharmacokinetic parameters of β-(2-Methoxyphenoxy)lactic acid.
-
Protein Binding and Tissue Distribution: Elucidating the extent of plasma protein binding and the tissue distribution of the metabolite.
-
Transporter Interactions: Investigating whether β-(2-Methoxyphenoxy)lactic acid is a substrate for any renal uptake or efflux transporters, which could influence its excretion rate.
By addressing these knowledge gaps, we can build a more complete and nuanced understanding of the disposition of guaifenesin and its primary metabolite, further ensuring its safe and effective use in clinical practice.
References
-
StatPearls. (2024, May 25). Dextromethorphan Guaifenesin. NCBI Bookshelf. Retrieved from [Link]
-
Mayo Clinic. (2025, January 31). Guaifenesin (Oral Route). Retrieved from [Link]
-
PubChem. Guaifenesin. National Institutes of Health. Retrieved from [Link]
-
Kottke, M. K. (1999). Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. Urology, 54(1), 23–27. Retrieved from [Link]
-
Wikipedia. Dextromethorphan. Retrieved from [Link]
-
Wikipedia. Guaifenesin. Retrieved from [Link]
-
Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary respiratory medicine, 12, 31. Retrieved from [Link]
-
Rubin, B. K., Ramirez, O., & Ohar, J. A. (1999). An in vitro comparison of the mucoactive properties of guaifenesin, iodinated glycerol, surfactant, and albuterol. Chest, 116(1), 195–200. Retrieved from [Link]
-
Gao, S., et al. (2021). Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Sahu, P. K., et al. (2018). A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Form. International Journal of Pharmaceutical Quality Assurance, 9(2), 115-121. Retrieved from [Link]
-
Small, E., & Sandefur, B. J. (2014). Acute renal failure after ingestion of guaifenesin and dextromethorphan. The Journal of emergency medicine, 47(1), 26–29. Retrieved from [Link]
-
Probes & Drugs. GUAIFENESIN. Retrieved from [Link]
-
Rodrigues, A. D. (2013). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Retrieved from [Link]
-
Dr. Oracle. (2025, June 26). Is guaifenesin safe in patients with impaired renal (kidney) function?. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Determination of guaifenesin in human plasma by liquid chromatography in the presence of pseudoephedrine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 835(1-2), 109–113. Retrieved from [Link]
-
Dadgar, D., & Kelly, M. T. (1996). The Validation of Analytical Assays for Biopharmaceutical Studies. Journal of Food and Drug Analysis, 4(3), 167-176. Retrieved from [Link]
-
SciSpace. Analytical Method Validation for Biopharmaceuticals. Retrieved from [Link]
-
Shrestha, B., et al. (2018). Development and validation of new rp-hplc method for quantitative estimation of guaifenesin. Bulletin of Pharmaceutical Research, 8(1), 1-6. Retrieved from [Link]
-
Evotec. (2024, June 12). In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β- glucuronidase targeting. Retrieved from [Link]
-
Waters. Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2003, June 30). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]
Sources
- 1. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guaifenesin Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guaifenesin Pharmacokinetics Following Single‐Dose Oral Administration in Children Aged 2 to 17 Years - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Formation of β-(2-Methoxyphenoxy)lactic Acid: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the in vivo formation of β-(2-Methoxyphenoxy)lactic acid, the principal metabolite of the widely used expectorant, guaifenesin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the metabolic pathways, enzymatic drivers, and analytical methodologies pertinent to the study of this compound. It further delves into its pharmacokinetic profile and toxicological significance, offering a comprehensive resource for preclinical and clinical research.
Introduction: Guaifenesin and its Metabolic Fate
Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is an over-the-counter medication utilized to alleviate chest congestion by thinning and loosening mucus in the airways.[1] Upon oral administration, guaifenesin is well-absorbed from the gastrointestinal tract and undergoes rapid and extensive metabolism, primarily in the liver.[2][3] This biotransformation leads to the formation of several metabolites, with β-(2-Methoxyphenoxy)lactic acid being the major urinary metabolite.[4][5] Understanding the in vivo formation of this metabolite is crucial for a complete characterization of guaifenesin's disposition in the body and for assessing potential safety liabilities associated with its use and misuse.
The Metabolic Pathway: From Guaifenesin to β-(2-Methoxyphenoxy)lactic Acid
The primary metabolic transformation of guaifenesin to β-(2-Methoxyphenoxy)lactic acid is an oxidative process.[2] This conversion is a key step in the detoxification and elimination of guaifenesin from the body. Another significant metabolic pathway for guaifenesin is demethylation to form hydroxy-guaifenesin, a reaction mediated by the enzyme O-demethylase.[2] Both β-(2-Methoxyphenoxy)lactic acid and hydroxy-guaifenesin are considered inactive metabolites in terms of expectorant activity.[2]
Enzymatic Catalysis: The Role of Cytochrome P450
While the general involvement of oxidation in the formation of β-(2-Methoxyphenoxy)lactic acid is well-established, the specific enzymes responsible for this reaction are a critical area of investigation. The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, are the primary catalysts for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceutical drugs.[6][7] Although direct studies definitively identifying the specific CYP isoenzymes involved in guaifenesin oxidation are not extensively reported in publicly available literature, the nature of the oxidative transformation strongly suggests their involvement.
To elucidate the specific CYP isoenzymes responsible, a systematic in vitro approach is necessary. This typically involves incubating guaifenesin with a panel of recombinant human CYP enzymes or using human liver microsomes in the presence of specific chemical inhibitors for different CYP isoforms.[1][8]
Diagram: Proposed Metabolic Pathway of Guaifenesin
Caption: Proposed metabolic pathways of guaifenesin in vivo.
Pharmacokinetics of Guaifenesin and β-(2-Methoxyphenoxy)lactic Acid
The pharmacokinetic profile of guaifenesin is characterized by rapid absorption and elimination. Following oral administration, maximum plasma concentrations (Cmax) of guaifenesin are typically reached within 15 to 30 minutes.[3][9] The plasma elimination half-life is approximately one hour.[4]
While detailed pharmacokinetic data for β-(2-Methoxyphenoxy)lactic acid are limited, its formation is directly linked to the rapid metabolism of the parent drug. As the major urinary metabolite, its concentration in urine provides a reliable indicator of guaifenesin exposure and metabolism. Studies have shown that a significant portion of an administered dose of guaifenesin is excreted in the urine as β-(2-Methoxyphenoxy)lactic acid within a few hours of ingestion.[3]
Table 1: Pharmacokinetic Parameters of Guaifenesin in Adults (Single Oral Dose)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~0.42 hours | [10] |
| Cmax (Peak Plasma Concentration) | Varies with dose (e.g., ~1.4 µg/mL for 600 mg) | [3] |
| t½ (Elimination Half-life) | ~1 hour | [4] |
Pharmacological and Toxicological Profile of β-(2-Methoxyphenoxy)lactic Acid
β-(2-Methoxyphenoxy)lactic acid is generally considered an inactive metabolite, meaning it does not possess the expectorant properties of the parent compound, guaifenesin.[2] However, the concept of "inactivity" does not preclude other biological effects, particularly at high concentrations.
A significant toxicological concern associated with the excessive intake of guaifenesin is the potential for the formation of urinary calculi (kidney stones).[11][12] These stones have been identified as being composed of a calcium salt of β-(2-Methoxyphenoxy)lactic acid.[11] This phenomenon highlights a dose-dependent risk where high concentrations of the metabolite in the urinary tract can lead to precipitation and crystallization, resulting in urolithiasis. This underscores the importance of adhering to recommended dosages of guaifenesin-containing products.
Methodologies for In Vivo and In Vitro Studies
A robust understanding of the in vivo formation of β-(2-Methoxyphenoxy)lactic acid necessitates well-defined experimental protocols for both animal and in vitro studies, coupled with validated analytical methods.
In Vivo Animal Models
The rat is a commonly used animal model for studying the pharmacokinetics of guaifenesin.[1][9]
Experimental Protocol: Oral Administration of Guaifenesin to Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Acclimation: Acclimate animals for at least one week prior to the study with free access to food and water.
-
Dosing: Administer guaifenesin via oral gavage at a specified dose (e.g., 50 mg/kg) dissolved in a suitable vehicle (e.g., water or saline).
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C until analysis.
-
Urine: House animals in metabolic cages for the collection of urine over a specified period (e.g., 24 hours). Record the total volume and store an aliquot at -80°C until analysis.
-
Diagram: In Vivo Study Workflow
Caption: A typical workflow for an in vivo study of guaifenesin metabolism in a rat model.
In Vitro Metabolism Studies
Human liver microsomes are a valuable tool for investigating the enzymatic pathways of drug metabolism.[13]
Experimental Protocol: In Vitro Metabolism of Guaifenesin using Human Liver Microsomes
-
Reaction Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), guaifenesin (at various concentrations), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes before initiating the reaction by adding the NADPH-regenerating system.
-
Reaction Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
CYP Inhibition (Optional): To identify specific CYP isoenzymes, perform parallel incubations in the presence of known selective chemical inhibitors for different CYP isoforms (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, etc.).[1][8]
Analytical Methodology: Quantification of β-(2-Methoxyphenoxy)lactic Acid
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of β-(2-Methoxyphenoxy)lactic acid in biological matrices.
Protocol: Sample Preparation and LC-MS/MS Analysis of β-(2-Methoxyphenoxy)lactic Acid in Urine
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
-
Load the urine sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a solvent mixture containing an acid or base (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[2]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for β-(2-Methoxyphenoxy)lactic acid and the internal standard.
-
Table 2: Illustrative LC-MS/MS Parameters for β-(2-Methoxyphenoxy)lactic Acid
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 211.1 |
| Product Ion (m/z) | 137.1 (indicative of the methoxyphenoxy moiety) |
| Collision Energy | Optimized for the specific instrument |
Note: These parameters are illustrative and require optimization for specific instrumentation and experimental conditions.
Conclusion and Future Directions
The in vivo formation of β-(2-Methoxyphenoxy)lactic acid is a rapid and primary metabolic pathway for the elimination of guaifenesin. While generally considered inactive, its potential to form urinary calculi at high concentrations is a noteworthy toxicological consideration. Future research should focus on definitively identifying the specific cytochrome P450 isoenzymes responsible for its formation to better predict potential drug-drug interactions. Furthermore, a more detailed characterization of the pharmacokinetic profile of β-(2-Methoxyphenoxy)lactic acid itself would provide a more complete understanding of its disposition and potential for accumulation. The development and validation of standardized, high-throughput analytical methods for its quantification in various biological matrices will be instrumental in advancing these research endeavors.
References
-
U.S. Food and Drug Administration. (2015). Clinical Pharmacology and Biopharmaceutics Review(s) - Application Number 22279Orig1s000. [Link]
-
Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary respiratory medicine, 12, 31. [Link]
-
Kahn, S. A., & Scheinman, J. I. (1999). Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. Urology, 54(1), 147. [Link]
-
Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. ResearchGate. [Link]
-
Kramer, W. G., & Sansom, L. (2016). Guaifenesin Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. The Journal of Clinical Pharmacology, 56(9), 1156–1162. [Link]
-
Pandey, P., & Ghosh, S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]
-
National Drug Information. (n.d.). f4016bacc6d086bc07fafff6bb183.... [Link]
-
Zhang, H., & Li, X. (2002). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Current drug metabolism, 3(4), 339–349. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151727, beta-(2-Methoxyphenoxy)lactic acid. [Link]
-
Mitrevski, B., & Mitrevska, M. (2018). Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine. Kafkas Universitesi Veteriner Fakultesi Dergisi. [Link]
-
Cases, J., Romain, C., & Dallas, C. (2023). Nutrikinetics and urinary excretion of phenolic compounds after a 16-week supplementation with a flavanone-rich ingredient. Food & function, 14(23), 10603–10614. [Link]
-
Japanese Pharmacopoeia. (n.d.). Lactic Acid. [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Shtein, Z., & Hoffman, A. (2009). Effect of mode of administration on guaifenesin pharmacokinetics and expectorant action in the rat model. Pulmonary pharmacology & therapeutics, 22(3), 260–265. [Link]
-
Lessmann, F., Schütze, A., & Koch, H. M. (2016). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. Archives of toxicology, 90(11), 2731–2739. [Link]
-
Wang, J. S., & Li, Y. (2017). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Methods in molecular biology (Clifton, N.J.), 1643, 119–127. [Link]
-
Wikipedia. (n.d.). Dextromethorphan. [Link]
-
Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. [Link]
-
Greene, S. L., & Dargan, P. I. (2014). Acute renal failure after ingestion of guaifenesin and dextromethorphan. The Journal of emergency medicine, 46(3), 365–368. [Link]
-
Klimowska, A., & Wielgomas, B. (2023). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International journal of molecular sciences, 24(13), 10926. [Link]
-
Smit, G. P., Berger, R., & Potasman, I. (1993). Urinary lactate excretion to monitor the efficacy of treatment of type I glycogen storage disease. Pediatric research, 34(4), 437–440. [Link]
-
StatPearls. (2023). Biochemistry, Cytochrome P450. [Link]
-
Agilent Technologies. (n.d.). QUICK-REFERENCE METHOD GUIDE. [Link]
-
Manuzzi, L., & Protti, M. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Molecules (Basel, Switzerland), 23(10), 2686. [Link]
-
Babalonis, S., & Walsh, S. L. (2015). Inhibition of Cytochrome P450 2D6 Metabolism of Hydrocodone to Hydromorphone Does Not Importantly Affect Abuse Liability. Journal of Pharmacology and Experimental Therapeutics, 355(3), 464–473. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
-
U.S. Food and Drug Administration. (2015). Clinical Pharmacology and Biopharmaceutics Review(s) - Application Number 22279Orig1s000. [Link]
-
BioIVT. (n.d.). Human Purified CYP Enzymes, Recombinant Cytochrome P450. [Link]
-
StatPearls. (2023). Biochemistry, Cytochrome P450. [Link]
-
Yasuda, S., & Uno, T. (2024). Kinetics of the inhibition of CYP3A4 and CYP2C19 activity by jabara juice and identification of the responsible inhibitory components. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 185, 114459. [Link]
Sources
- 1. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Guaifenesin Pharmacokinetics Following Single‐Dose Oral Administration in Children Aged 2 to 17 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 7. Characterization of the absorption, metabolism, excretion, and mass balance of gefapixant in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of mode of administration on guaifenesin pharmacokinetics and expectorant action in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beta-(2-Methoxyphenoxy)lactic acid | C10H12O5 | CID 151727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to beta-(2-Methoxyphenoxy)lactic Acid: A Metabolite of Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-(2-Methoxyphenoxy)lactic acid is a molecule of significant interest primarily due to its status as the principal urinary metabolite of the widely used over-the-counter expectorant, guaifenesin (also known as glyceryl guaiacolate). Guaifenesin is administered orally to alleviate chest congestion by thinning and loosening mucus in the airways, thereby making coughs more productive.[1][2] While guaifenesin itself is pharmacologically active, its metabolite, beta-(2-methoxyphenoxy)lactic acid, is considered inactive.[3][4] This technical guide provides a comprehensive overview of beta-(2-methoxyphenoxy)lactic acid, focusing on its formation through the metabolism of guaifenesin, its chemical characteristics, a proposed synthesis pathway, its clinical significance, particularly in the context of urolithiasis, and its potential application as a biomarker.
The Metabolic Journey: From Guaifenesin to beta-(2-Methoxyphenoxy)lactic Acid
Guaifenesin undergoes rapid and extensive metabolism in the liver following oral administration.[5] The biotransformation to beta-(2-methoxyphenoxy)lactic acid involves two key processes: oxidation and demethylation.[6] The primary enzyme implicated in the demethylation of guaifenesin is O-demethylase, which is located in liver microsomes.[6][7] The oxidation of the glycerol side chain of guaifenesin ultimately leads to the formation of the lactic acid derivative. This metabolite is then excreted in the urine.[3][4] So efficient is this metabolic conversion that after oral administration of guaifenesin, the parent drug is often undetectable in the urine, with beta-(2-methoxyphenoxy)lactic acid being the major identified urinary metabolite.[8][5]
Caption: Metabolic conversion of guaifenesin to its primary metabolite.
Proposed Chemical Synthesis of beta-(2-Methoxyphenoxy)lactic Acid
While beta-(2-methoxyphenoxy)lactic acid is primarily encountered as a metabolite, its de novo chemical synthesis is crucial for obtaining a pure standard for analytical and research purposes. A plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of beta-hydroxy carboxylic acids.[9][10] A potential pathway involves the reaction of a protected alpha-lithiated carboxylate with an appropriate aldehyde.
Experimental Protocol: Proposed Synthesis
-
Preparation of a Protected Carboxylic Acid: Start with a suitable protected acetic acid, for instance, tert-butyl acetate.
-
Deprotonation: Treat the protected acetic acid with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to generate the corresponding enolate.
-
Aldol-type Reaction: React the enolate with 2-methoxyphenoxyacetaldehyde. This aldehyde can be prepared by the oxidation of 2-(2-methoxyphenoxy)ethanol.
-
Work-up and Deprotection: After the reaction is complete, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Subsequently, remove the protecting group from the carboxylic acid. For a tert-butyl ester, this can be achieved under acidic conditions (e.g., trifluoroacetic acid).
-
Purification: The final product, beta-(2-methoxyphenoxy)lactic acid, can be purified using techniques such as column chromatography or recrystallization.
Caption: A plausible synthetic route for beta-(2-methoxyphenoxy)lactic acid.
Physicochemical Properties and Analytical Characterization
A summary of the key physicochemical properties of beta-(2-methoxyphenoxy)lactic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₅ | PubChem |
| Molecular Weight | 212.20 g/mol | PubChem |
| IUPAC Name | 2-hydroxy-3-(2-methoxyphenoxy)propanoic acid | PubChem |
| CAS Number | 13057-65-3 | PubChem |
| Appearance | Solid (predicted) | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
The identification and characterization of beta-(2-methoxyphenoxy)lactic acid, particularly in the context of clinical samples like urinary calculi, rely on a combination of spectroscopic and chromatographic techniques.
-
Infrared (IR) Spectroscopy: This technique is instrumental in identifying the functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (C=O), and ether (C-O-C) groups.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information, allowing for the definitive identification of the compound by analyzing the chemical shifts and coupling patterns of the protons and carbons.[11]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide fragmentation patterns that aid in structural elucidation.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for the separation and quantification of beta-(2-methoxyphenoxy)lactic acid in biological fluids.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has also been employed in the investigation of guaifenesin metabolism and the identification of its metabolites.[7]
Clinical Significance: The Link to Urolithiasis
A significant and clinically relevant aspect of beta-(2-methoxyphenoxy)lactic acid is its association with the formation of urinary calculi (kidney stones) in individuals who abuse guaifenesin-containing medications.[11][14] In such cases, the excessive intake of guaifenesin leads to a high concentration of its primary metabolite, beta-(2-methoxyphenoxy)lactic acid, in the urine.[11] This supersaturation can result in the precipitation of the calcium salt of the metabolite, forming stones within the urinary tract.[11] These drug-induced stones are a rare cause of urolithiasis, accounting for a small percentage of all kidney stones.[14] The stones are typically radiolucent on standard X-ray imaging, meaning they are not easily visible, but can be detected using unenhanced computed tomography (CT).[12][15]
Caption: Pathogenesis of guaifenesin-induced kidney stones.
Pharmacological Profile and Potential as a Biomarker
Current literature indicates that beta-(2-methoxyphenoxy)lactic acid is a pharmacologically inactive metabolite of guaifenesin.[3][4] Its rapid formation and excretion suggest that it does not contribute to the therapeutic effects of the parent drug.
Given that it is the major urinary metabolite and the parent drug is often not detected in urine, beta-(2-methoxyphenoxy)lactic acid serves as a reliable biomarker for guaifenesin intake.[8][5] Its detection and quantification in urine can be used to:
-
Confirm guaifenesin use: In clinical settings, this can be important for patient monitoring and adherence.
-
Investigate cases of suspected guaifenesin abuse: Elevated levels of this metabolite can be indicative of excessive intake, which is associated with adverse effects like urolithiasis.
-
Forensic toxicology: The presence of beta-(2-methoxyphenoxy)lactic acid can confirm exposure to guaifenesin.
Caption: Application of the metabolite as a biomarker for guaifenesin intake.
Future Research Directions
While much is known about beta-(2-methoxyphenoxy)lactic acid as a metabolite, there are several avenues for future research:
-
Confirmation of Biological Inactivity: While generally considered inactive, comprehensive pharmacological screening could definitively confirm the absence of any significant biological activity.
-
Development of Standardized Analytical Methods: The development of validated, high-throughput analytical methods for the quantification of beta-(2-methoxyphenoxy)lactic acid in urine would be beneficial for its routine use as a biomarker in clinical and forensic laboratories.
-
Investigation of Stone Formation Mechanisms: Further research into the precise physicochemical conditions that promote the precipitation of calcium beta-(2-methoxyphenoxy)lactate could lead to better strategies for preventing and managing this form of urolithiasis.
Conclusion
Beta-(2-methoxyphenoxy)lactic acid, the major and inactive urinary metabolite of guaifenesin, holds a unique position at the intersection of pharmacology, clinical chemistry, and toxicology. Its formation is a key aspect of the disposition of a commonly used medication. While its primary clinical significance lies in its association with drug-induced urolithiasis resulting from guaifenesin abuse, its utility as a specific biomarker for guaifenesin intake is also of considerable importance. A deeper understanding of its properties and the development of robust analytical methods will continue to be valuable for both clinical practice and research.
References
-
Patel, B., & Tadi, P. (2024). Dextromethorphan Guaifenesin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Probes & Drugs. (n.d.). Guaifenesin. Retrieved from [Link]
-
Pickens, C. L., Milliron, A. R., Fussner, A. L., Dversdall, B. C., Langenstroer, P., Ferguson, S., ... & St. Andre, M. (1999). Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. Urology, 54(1), 23-27. [Link]
-
Dr. Oracle. (2025). Is guaifenesin safe in patients with impaired renal (kidney) function?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Guaifenesin. PubChem Compound Database. Retrieved from [Link]
-
Kauert, G., von Meyer, L., & Drasch, G. (1980). [Investigations of guaifenesine metabolism with gas chromatography-mass spectrometry]. Archiv fur Toxikologie, 45(2), 149–159. [Link]
-
Wikipedia. (n.d.). Guaifenesin. Retrieved from [Link]
-
Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary respiratory medicine, 12, 31. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Guaifenesin. Retrieved from [Link]
- Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2009). Sensitive Spectrophotometric Method for Quantitation of Guaifenesin and Dropropizine in Their Dosage Forms. Acta Pharmaceutica, 59(2), 225-234.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
-
Kurtz, M. P., Abern, M. R., & Cannon, R. D. (2017). Bilateral nephrolithiasis following ingestion of guaifenesin and dextromethorphan. Urology case reports, 13, 133–134. [Link]
-
Moersch, G. W., & Burkett, A. R. (1971). Synthesis of .beta.-hydroxy acids using .alpha.-lithiated carboxylic acid salts. The Journal of Organic Chemistry, 36(8), 1149–1151. [Link]
-
Alonso, D. M., Bond, J. Q., & Dumesic, J. A. (2010). Synthesis of α,β- and β-Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. ChemSusChem, 3(11), 1273–1277. [Link]
-
Wikipedia. (n.d.). Dextromethorphan. Retrieved from [Link]
-
MedPage Today. (2012). Abuse of OTC Drug Mimics Kidney Stones. Retrieved from [Link]
- Dicpinigaitis, P. V., Gayle, Y. E. (2017). The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review. Journal of Chronic Obstructive Pulmonary Disease, 14(6), 699-704.
- Acharya, P., Kumar, T. P., Agasteen, I., Rajasekhar, S., & Neelima, G. (2019). A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences Review and Research, 58(1), 18-24.
-
Al-Abadi, O., & Al-Khafaji, H. (2024). The Impact of Stone Composition on Treatment Strategies for Patients with Urolithiasis: A Narrative Review. Cureus, 16(1), e52097. [Link]
-
Sourav Sir's Classes. (2022, February 18). Synthesis & Retrosynthesis Of Beta Hydroxy Carbonyl Compounds [Video]. YouTube. [Link]
-
Stoller, M. L., & Meng, M. V. (1999). Guaifenesin- and ephedrine-induced stones. Journal of endourology, 13(9), 665–667. [Link]
- Gopal Rao, M., & Ravali, B. (2017). Analytical Method Development and Validation of Guaifenesin by RP-HPLC Method. International Journal of Pharmacy and Biological Sciences, 7(2), 1-6.
-
ResearchGate. (n.d.). Synthesis of chiral β-hydroxycarboxylic acids (selected examples are shown) from ketones, CO2 and H2. Retrieved from [Link]
-
Rukin, N. J., Somani, B. K., & Patterson, J. M. (2016). Biochemical composition of urolithiasis from stone dust - a matched-pair analysis. BJU international, 118(5), 801–805. [Link]
-
Basaklar, A. C., & Kale, N. (1991). Promoters and inhibitors of calcium urolithiasis in children. International urology and nephrology, 23(3), 205–210. [Link]
-
Kurtz, M. P., Abern, M. R., & Cannon, R. D. (2017). Acute Renal Failure after Ingestion of Guaifenesin and Dextromethorphan. The Journal of emergency medicine, 53(3), 423–426. [Link]
- U.S. Patent No. 9,789,152. (2017). Washington, DC: U.S.
Sources
- 1. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guaifenesin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Dextromethorphan Guaifenesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Guaifenesin | Manasa Life Sciences [manasalifesciences.com]
- 5. GUAIFENESIN (PD002316, HSRJKNPTNIJEKV-UHFFFAOYSA-N) [probes-drugs.org]
- 6. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Investigations of guaifenesine metabolism with gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guaifenesin- and ephedrine-induced stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. Bilateral nephrolithiasis following ingestion of guaifenesin and dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on Urolithiasis and Beta-(2-methoxyphenoxy)-lactic Acid Salt: A Paradigm of Drug-Induced Nephrolithiasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithiasis, the formation of calculi in the urinary tract, is a prevalent and recurrent condition with significant morbidity. While the majority of urinary stones are of metabolic origin, a notable subset is induced by drugs and their metabolites. This technical guide provides a comprehensive examination of a specific form of drug-induced urolithiasis caused by the precipitation of beta-(2-methoxyphenoxy)-lactic acid, the primary metabolite of the widely used over-the-counter expectorant, guaifenesin. Contrary to a therapeutic agent, this compound serves as a causative agent in the pathophysiology of a distinct type of nephrolithiasis. This guide will delve into the metabolic pathway of guaifenesin, the physicochemical principles underlying the formation of its calcium salt calculi, detailed analytical methodologies for stone identification, and a review of clinical management and preventative strategies. This document is intended to serve as a critical resource for researchers and drug development professionals in understanding and mitigating the risks associated with drug-induced urolithiasis.
Introduction to Urolithiasis: A Persistent Clinical Challenge
Urolithiasis is a global health issue characterized by the formation of crystalline concretions within the urinary system. The lifetime prevalence of kidney stones is estimated to be between 1% and 15%, with a high rate of recurrence.[1] The formation of urinary calculi is a multifactorial process involving genetic predisposition, dietary habits, anatomical abnormalities, and metabolic disturbances.[2] The clinical presentation of urolithiasis can range from asymptomatic to excruciating renal colic, often necessitating emergency medical intervention.
The majority of urinary stones are composed of calcium oxalate, followed by calcium phosphate, uric acid, struvite, and cystine. However, a clinically significant, though less common, category is drug-induced urolithiasis, accounting for approximately 1-2% of all cases.[1] These stones can be composed of the drug itself or its metabolites. Understanding the mechanisms of drug-induced stone formation is paramount for both clinicians in managing patient care and for pharmaceutical scientists in the development of safer therapeutic agents.
Guaifenesin and the Emergence of a Drug-Metabolite-Induced Urolithiasis
Guaifenesin, a common component of over-the-counter cough and cold remedies, has been identified as a causative agent in a specific type of drug-induced urolithiasis.[3] The active lithogenic agent is not guaifenesin itself, but its primary urinary metabolite, beta-(2-methoxyphenoxy)-lactic acid.[3] The stones are composed of the calcium salt of this organic acid.[3] This phenomenon underscores the critical importance of understanding the metabolic fate of drugs and the physicochemical properties of their metabolites.
Metabolism of Guaifenesin
Guaifenesin undergoes extensive and rapid metabolism in the liver. The primary metabolic pathway involves oxidation to beta-(2-methoxyphenoxy)-lactic acid. This metabolite is then excreted in the urine. It is the supersaturation of urine with the calcium salt of beta-(2-methoxyphenoxy)-lactic acid that leads to crystal nucleation, aggregation, and stone formation.
Caption: Metabolic pathway of guaifenesin leading to urolithiasis.
Physicochemical Basis of Stone Formation
The formation of urinary calculi is fundamentally a process of crystallization from a supersaturated solution. In the case of guaifenesin-induced stones, the key factors are the urinary concentration of beta-(2-methoxyphenoxy)-lactic acid, the concentration of urinary calcium, and the urinary pH.
Supersaturation and Precipitation
Supersaturation of urine with a salt is the primary driving force for crystallization. When the concentration of the salt exceeds its solubility product, the urine is considered supersaturated, and crystallization can occur.[4] In the context of guaifenesin-induced urolithiasis, excessive intake of guaifenesin leads to high urinary concentrations of its metabolite, beta-(2-methoxyphenoxy)-lactic acid.[3] In the presence of urinary calcium, this can lead to the formation of the sparingly soluble calcium salt. Dehydration further exacerbates this by concentrating the urine, thereby increasing the supersaturation of the calcium salt of the metabolite.
Role of Urinary pH
Analytical Methodologies for Stone Identification
Accurate analysis of urinary stone composition is crucial for determining the underlying cause and guiding appropriate management and prevention strategies. For drug-induced stones, specific analytical techniques are required to identify the organic drug or metabolite components.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique for identifying the chemical composition of urinary calculi. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum is a unique "fingerprint" of the chemical compounds present.
Experimental Protocol: FTIR Analysis of Urinary Calculi
-
Sample Preparation:
-
Thoroughly wash the submitted stone with deionized water to remove any blood or tissue debris.[5]
-
Dry the stone in an oven at a low temperature (e.g., 60°C) or at room temperature until completely dry.[5]
-
Grind a small portion of the stone into a fine, homogenous powder using an agate mortar and pestle.[6]
-
Mix approximately 1-2 mg of the powdered stone with 150-200 mg of dry, spectroscopic grade potassium bromide (KBr).[6]
-
Press the mixture in a hydraulic press to form a thin, transparent pellet.[6]
-
-
Data Acquisition:
-
Record the FTIR spectrum of the KBr pellet over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
-
-
Data Interpretation:
-
Compare the obtained spectrum with a reference library of known urinary stone components, including beta-(2-methoxyphenoxy)-lactic acid.
-
The presence of characteristic peaks corresponding to the functional groups of the guaifenesin metabolite will confirm its presence in the stone.
-
Caption: Workflow for FTIR analysis of a urinary stone.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of guaifenesin-induced stones, HPLC can be used to quantify the concentration of beta-(2-methoxyphenoxy)-lactic acid in the urine or in a dissolved stone sample.
Experimental Protocol: HPLC Analysis of Beta-(2-methoxyphenoxy)-lactic Acid in Urine
-
Sample Preparation:
-
Collect a 24-hour or spot urine sample.
-
Centrifuge the urine to remove any sediment.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the acidic metabolite from the urine matrix.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][8]
-
Detection: UV detection at a wavelength where the metabolite has significant absorbance (e.g., around 270 nm).[7]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations of beta-(2-methoxyphenoxy)-lactic acid.
-
Inject the prepared urine extract and quantify the metabolite concentration by comparing its peak area to the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules. In the initial identification of beta-(2-methoxyphenoxy)-lactic acid in urinary calculi, NMR was instrumental in confirming the exact chemical structure of the metabolite after it was isolated from the stones.[3]
Clinical Presentation and Management
Patients with guaifenesin-induced urolithiasis typically present with symptoms of renal colic, including flank pain, hematuria, and nausea. A key diagnostic clue is a history of excessive or prolonged use of guaifenesin-containing products.[3]
Diagnosis
The diagnosis of guaifenesin-induced urolithiasis relies on a combination of clinical suspicion, imaging, and definitive stone analysis.
-
Patient History: A thorough medication history, including over-the-counter medications, is crucial.
-
Imaging: These stones are often radiolucent on plain X-rays but can be visualized with non-contrast computed tomography (CT).[9]
-
Stone Analysis: As detailed above, FTIR, HPLC, or NMR analysis is required to definitively identify the presence of beta-(2-methoxyphenoxy)-lactic acid.
Management
The acute management of guaifenesin-induced urolithiasis is similar to that of other types of kidney stones and focuses on pain control, hydration, and, if necessary, surgical intervention to relieve obstruction.
-
Conservative Management: For smaller stones that are likely to pass spontaneously, management includes:
-
Surgical Intervention: For larger stones, or in cases of severe pain, obstruction, or infection, surgical intervention may be necessary. Options include:
-
Ureteroscopy with laser lithotripsy: A small scope is passed through the urethra and bladder into the ureter to visualize and break up the stone with a laser.
-
Extracorporeal shock wave lithotripsy (ESWL): High-energy sound waves are focused on the stone to break it into smaller fragments that can be passed in the urine.
-
Percutaneous nephrolithotomy (PCNL): A minimally invasive surgical procedure to remove large stones directly from the kidney.
-
Prevention
The cornerstone of preventing the recurrence of guaifenesin-induced urolithiasis is the cessation of guaifenesin use. Patient education on the risks associated with excessive intake of over-the-counter medications is essential. General preventative measures for urolithiasis are also recommended:
-
Increased Fluid Intake: Aim for a urine output of at least 2.5 liters per day.[10]
-
Dietary Modifications: A balanced diet low in sodium and animal protein can reduce the risk of various types of kidney stones.[2]
Table 1: Summary of Management and Prevention Strategies
| Strategy | Description |
| Acute Management | |
| Hydration | Increased fluid intake to promote urine flow. |
| Pain Control | NSAIDs are the preferred first-line treatment. |
| Medical Expulsive Therapy | Alpha-blockers can aid in the passage of smaller stones. |
| Surgical Intervention | Ureteroscopy, ESWL, or PCNL for large or obstructive stones. |
| Prevention | |
| Cessation of Guaifenesin | Discontinuation of the offending medication is paramount. |
| Increased Fluid Intake | Maintain a high urine output to reduce supersaturation. |
| Dietary Counseling | A balanced diet can help prevent various types of stones. |
Implications for Drug Development
The case of guaifenesin-induced urolithiasis serves as a critical lesson for drug development professionals. It highlights the importance of:
-
Thorough Metabolite Profiling: Understanding the full metabolic profile of a drug candidate is essential. The physicochemical properties of major metabolites, including their solubility and potential to form insoluble salts, should be carefully evaluated.
-
Preclinical Safety Assessment: Preclinical studies should include assessments of the potential for drug or metabolite precipitation in the urinary tract, especially for compounds that are renally excreted in high concentrations.
-
Post-Marketing Surveillance: Vigilant post-marketing surveillance is crucial for identifying rare adverse events like drug-induced urolithiasis that may not be apparent in pre-approval clinical trials.
Conclusion
The formation of urinary calculi from the calcium salt of beta-(2-methoxyphenoxy)-lactic acid is a clear example of drug-induced urolithiasis resulting from the metabolism of a commonly used medication, guaifenesin. This technical guide has provided an in-depth overview of the pathophysiology, analytical identification, and clinical management of this condition. For researchers and drug development professionals, this case underscores the importance of a comprehensive understanding of drug metabolism and the physicochemical properties of metabolites in ensuring the safety of therapeutic agents. A high index of suspicion and the use of appropriate analytical techniques are essential for the accurate diagnosis and effective management of this preventable form of urolithiasis.
References
- Pickens CL, Milliron AR, Fussner AL, et al. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. Urology. 1999;54(1):23-27.
-
PubChem. Beta-(2-Methoxyphenoxy)-lactic acid. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]
-
American Urological Association. Kidney Stones: Medical Management Guideline. Accessed January 26, 2026. [Link]
- Bennett S, Hoffman N, Monga M. Ephedrine- and guaifenesin-induced nephrolithiasis. J Altern Complement Med. 2004;10(6):967-969.
- Costanzo M, De Stefano V, Di Leo M, et al. FT-IR Analysis of Urinary Stones: A Helpful Tool for Clinician Comparison with the Chemical Spot Test. J Anal Methods Chem. 2015;2015:879483.
- Bilandzic N, Varenina I, Solomun Kolanovic B. Hplc analysis of human urine for oxalate content. Int J Pharm Pharm Sci. 2016;8(12):130-135.
-
European Association of Urology. EAU Guidelines on Urolithiasis. Accessed January 26, 2026. [Link]
- Gourtaud G, et al. Kidney Stones: Treatment and Prevention. Am Fam Physician. 2019;99(8):495-504.
- Marangella M, Daniele PG, Ronzani M, Sonego S, Linari F. Urine saturation with calcium salts in normal subjects and idiopathic calcium stone-formers estimated by an improved computer model system. Urol Res. 1985;13(4):189-193.
- Yasui T, et al. Summary of the clinical practice guideline for the management of urinary stones, third edition. Int J Urol. 2023;30(1):12-25.
- Al-Zoubi M, Al-Bashir B, Al-Hussain M, et al. Analysis of Urinary Calculi by Fourier Transform Infrared Spectroscopy for Patients in Northern Jordan. Eur J Adv Chem Res. 2022;3(4):21-25.
-
The University of Chicago Kidney Stone Program. HOW TO USE URINE SUPERSATURATIONS. Accessed January 26, 2026. [Link]
- Wang Z, Zhang Y, Zhang J, et al. Drug-induced kidney stones: a real-world pharmacovigilance study using the FDA adverse event reporting system database. Front Pharmacol. 2023;14:1169811.
- National Analytical Laboratory. Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal. J Nepal Health Res Counc. 2023;21(3):454-460.
- Nguyen T, et al. Spontaneous dissolution of a guaifenesin stone. Can J Urol. 2005;12(4):2769-2771.
-
European Association of Urology. EAU Guidelines. Uroweb. [Link].
-
Struviren®. Introduction to phosphate stones. Accessed January 26, 2026. [Link]
- Bilateral nephrolithiasis following ingestion of guaifenesin and dextromethorphan. Urology Case Reports. 2023;50:102481.
-
Rodgers A. Urinary supersaturation and kidney stone formation revisited. YouTube. Published March 25, 2024. Accessed January 26, 2026. [Link]
- Choi YH, van der Heijden R, Verpoorte R.
- Shervington LA. A quantitative simultaneous HPLC determination of pseudoephedrine HCl, guaifenesin and dextromethorphan hydrobromide. Anal Lett. 1990;23(5):927-938.
- Sreegiriraju S, et al. ESTIMATION OF GUAIFENESIN BY RP-HPLC METHOD IN PHARMACEUTICAL SUBSTANCE AND PHARMACEUTIAL PRODUCTS. IJRPC. 2012;2(4):948-952.
- A Validated RP-HPLC Method for Quantitative Estimation of Guaifenesin in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology. 2018;11(1):243-247.
-
New RP-HPLC Method for Guaifenesin Analysis. Scribd. Accessed January 26, 2026. [Link]
Sources
- 1. Frontiers | Drug-induced kidney stones: a real-world pharmacovigilance study using the FDA adverse event reporting system database [frontiersin.org]
- 2. Summary of the clinical practice guideline for the management of urinary stones, third edition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine saturation with calcium salts in normal subjects and idiopathic calcium stone-formers estimated by an improved computer model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FT-IR Analysis of Urinary Stones: A Helpful Tool for Clinician Comparison with the Chemical Spot Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ifccfiles.com [ifccfiles.com]
- 7. rjptonline.org [rjptonline.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Kidney Stones: Treatment and Prevention | AAFP [aafp.org]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of β-(2-Methoxyphenoxy)lactic Acid
Introduction
β-(2-Methoxyphenoxy)lactic acid, a significant metabolite of the widely used expectorant Guaifenesin, is a key analyte in pharmaceutical development, drug metabolism studies, and quality control of drug formulations. Its chemical structure, featuring a lactic acid moiety linked to a methoxyphenoxy group, presents unique analytical challenges and opportunities. This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the qualitative and quantitative determination of β-(2-Methoxyphenoxy)lactic acid, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust, reliable, and adaptable to various laboratory settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of β-(2-Methoxyphenoxy)lactic acid is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₅ | PubChem |
| Molecular Weight | 212.2 g/mol | PubChem |
| CAS Number | 13057-65-3 | PubChem |
| Appearance | Pale Beige to Light Brown Solid | ChemicalBook |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook |
| pKa | 3.37 ± 0.11 (Predicted) | ChemicalBook |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of β-(2-Methoxyphenoxy)lactic acid in pharmaceutical preparations and biological matrices due to its high resolution, sensitivity, and adaptability. The following protocol is a robust starting point for method development and validation.
Rationale for Method Design
The selection of a reversed-phase C18 column is predicated on the non-polar nature of the benzene ring and the ether linkage in the analyte, which will interact favorably with the stationary phase. A phosphate buffer is chosen to maintain a consistent pH below the pKa of the carboxylic acid group, ensuring its protonation and enhancing retention on the non-polar stationary phase. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. UV detection at 276 nm is selected based on the chromophore of the methoxyphenoxy group, which provides adequate sensitivity.[1][2]
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantitative analysis of β-(2-Methoxyphenoxy)lactic acid by HPLC.
Detailed HPLC Protocol
1. Reagents and Materials:
-
β-(2-Methoxyphenoxy)lactic acid reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M KH₂PO₄ in water, pH adjusted to 3.2 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 276 nm |
| Injection Volume | 10 µL |
3. Standard Solution Preparation:
-
Prepare a stock solution of β-(2-Methoxyphenoxy)lactic acid (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
For Drug Product: Accurately weigh and transfer a portion of the homogenized sample containing approximately 10 mg of Guaifenesin into a 50 mL volumetric flask. Add 30 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Centrifuge a portion of this solution and dilute the supernatant 1:10 with the mobile phase.[2]
-
For Biological Fluids (e.g., Urine): To 1 mL of urine, add 2 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in 200 µL of mobile phase.
5. System Suitability:
-
Inject the 10 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the β-(2-Methoxyphenoxy)lactic acid peak should be between 0.8 and 1.5.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of β-(2-Methoxyphenoxy)lactic acid in the sample by interpolating its peak area from the calibration curve.
Chiral Separation of Enantiomers
Since β-(2-Methoxyphenoxy)lactic acid possesses a chiral center, the separation of its enantiomers may be critical for stereoselective metabolism and pharmacological studies. Chiral HPLC is the preferred method for this purpose.
Rationale for Chiral Method Development: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for the separation of a wide range of chiral compounds, including those with carboxylic acid functional groups.[3] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
Recommended Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 276 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the structural confirmation and sensitive quantification of β-(2-Methoxyphenoxy)lactic acid, particularly in complex matrices. Due to the low volatility of the analyte, derivatization is a mandatory step.
The Necessity of Derivatization
The carboxylic acid and hydroxyl groups of β-(2-Methoxyphenoxy)lactic acid make it non-volatile and prone to thermal degradation in the hot GC inlet. Derivatization converts these polar functional groups into less polar, more volatile, and thermally stable derivatives. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization strategy for carboxylic acids and alcohols.[4]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the analysis of β-(2-Methoxyphenoxy)lactic acid by GC-MS following derivatization.
Detailed GC-MS Protocol
1. Reagents and Materials:
-
β-(2-Methoxyphenoxy)lactic acid reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Internal Standard (e.g., deuterated analog or a structurally similar compound)
2. GC-MS Conditions:
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
3. Sample Derivatization:
-
To the dried extract (from sample preparation as described in the HPLC section), add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. Data Analysis:
-
Identification: Compare the obtained mass spectrum of the derivatized analyte with a reference spectrum or a spectral library. The fragmentation pattern will be characteristic of the trimethylsilyl derivative.
-
Quantification: For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Choose characteristic and abundant ions for the analyte and the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of β-(2-Methoxyphenoxy)lactic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Rationale for NMR Analysis
¹H NMR will reveal the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration values, which correspond to the number of protons. ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environments. Together, these techniques can definitively confirm the structure of the analyte.
Experimental Workflow: NMR Analysis
Caption: Workflow for the structural elucidation of β-(2-Methoxyphenoxy)lactic acid by NMR spectroscopy.
Detailed NMR Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified β-(2-Methoxyphenoxy)lactic acid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Parameters (example for a 400 MHz spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ or CD₃OD | CDCl₃ or CD₃OD |
| Pulse Program | Standard 1D pulse sequence | Proton-decoupled 1D pulse sequence |
| Acquisition Time | ~3 seconds | ~1 second |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
3. Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
Method Validation
All analytical methods developed for the determination of β-(2-Methoxyphenoxy)lactic acid must be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their reliability. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
-
Reddy, S.P., et al. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods, 2(4), 229-234. Available at: [Link]
-
T3DB. Guaifenesin. Toxin and Toxin Target Database. Available at: [Link]
- Kłosińska-Szmurło, E., & Giebułtowicz, J. (2014). Chiral HPLC for a study of the optical purity of new liquid crystalline materials derived from lactic acid.
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
- Poole, C. F. (2003). Acids: Derivatization for GC Analysis.
-
PubChem. beta-(2-Methoxyphenoxy)lactic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
Application Note: A Robust and Sensitive Method for the Quantification of β-(2-Methoxyphenoxy)lactic Acid in Human Plasma and Urine using Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction
Guaifenesin, an expectorant widely used in over-the-counter cough and cold remedies, undergoes extensive metabolism in the body. The principal urinary metabolite is β-(2-Methoxyphenoxy)lactic acid.[1][2] Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and in clinical settings where excessive intake of guaifenesin has been linked to the formation of urinary calculi composed of the calcium salt of β-(2-methoxyphenoxy)lactic acid.[3] This application note details a sensitive and robust liquid chromatography-mass spectrometry (LC-MS) method for the determination of β-(2-methoxyphenoxy)lactic acid in human plasma and urine. The protocols provided herein are designed for researchers, scientists, and drug development professionals requiring a validated bioanalytical method.
The chemical structure of β-(2-Methoxyphenoxy)lactic acid presents analytical challenges due to its polarity and acidic nature. This guide will explore two chromatographic approaches: a traditional reversed-phase (RP) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing flexibility for various laboratory setups. The principles of method validation will be discussed in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[4][5]
Analyte Properties
| Property | Value |
| Chemical Name | β-(2-Methoxyphenoxy)lactic acid |
| Molecular Formula | C10H12O5 |
| Molecular Weight | 212.20 g/mol |
| Structure |
Part 1: Mass Spectrometry Method Development
The successful quantification of β-(2-Methoxyphenoxy)lactic acid by LC-MS/MS relies on the selection of appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).
Ionization and Precursor Ion Selection
Given the presence of a carboxylic acid group, β-(2-Methoxyphenoxy)lactic acid is expected to readily deprotonate, making Electrospray Ionization (ESI) in negative ion mode the most suitable ionization technique. The precursor ion will be the deprotonated molecule, [M-H]⁻, with a mass-to-charge ratio (m/z) of 211.2.
Fragmentation and Product Ion Selection
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion. The resulting product ions provide specificity for the analyte. Based on the structure of β-(2-Methoxyphenoxy)lactic acid, several fragmentation pathways can be predicted. The most common fragmentation for carboxylic acids involves the loss of CO2 (44 Da). Other potential fragmentations could involve cleavage of the ether bond or rearrangements.
Proposed MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Use |
| β-(2-Methoxyphenoxy)lactic acid | 211.2 | 167.2 | Quantifier |
| β-(2-Methoxyphenoxy)lactic acid | 211.2 | 137.1 | Qualifier |
| Internal Standard (e.g., Lactic acid-d3) | 92.1 | 46.1 | - |
Note: These transitions are proposed based on chemical principles. Optimal collision energies and other MS parameters must be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.
Part 2: Sample Preparation Protocols
The choice of sample preparation is critical for removing interferences from complex biological matrices like plasma and urine, thereby ensuring method robustness and accuracy.[6]
Protocol 1: Protein Precipitation for Plasma Samples
This method is rapid and suitable for high-throughput analysis.
Objective: To remove proteins from plasma samples.
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of IS working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS system.
Protocol 2: Dilute-and-Shoot for Urine Samples
For urine samples with potentially lower matrix effects, a simple dilution approach can be effective.
Objective: To dilute urine samples to reduce matrix effects.
Materials:
-
Human urine
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) working solution
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
Procedure:
-
Pipette 50 µL of urine sample into a microcentrifuge tube or a well of a 96-well plate.
-
Add 10 µL of IS working solution.
-
Add 440 µL of a 50:50 (v/v) methanol:water solution.
-
Vortex for 30 seconds.
-
If particulates are visible, centrifuge at 4,000 x g for 5 minutes.
-
Transfer the supernatant to an injection vial or plate.
-
Inject into the LC-MS system.
Part 3: Liquid Chromatography Methods
The polar and acidic nature of β-(2-Methoxyphenoxy)lactic acid allows for two primary chromatographic strategies.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is well-suited for the retention and separation of polar compounds that are poorly retained on traditional reversed-phase columns.
Rationale: The use of a high organic mobile phase in HILIC can also enhance ESI efficiency.
LC Conditions:
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 95% B to 50% B over 5 minutes, then re-equilibrate |
Method 2: Reversed-Phase (RP) Chromatography
A C18 column can be used for the separation of β-(2-Methoxyphenoxy)lactic acid, particularly with a mobile phase at a pH that ensures the analyte is in its desired ionic state.
Rationale: RP chromatography is a robust and widely available technique in most analytical laboratories.
LC Conditions:
| Parameter | Setting |
| Column | Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Gradient | 5% B to 95% B over 7 minutes, then re-equilibrate |
Part 4: Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. The following parameters should be assessed according to the ICH M10 guideline.[4][5]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | A linear regression with a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy and Precision | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Recovery | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with ionization. |
| Stability | Analyte stability evaluated under various storage and handling conditions. |
Example Validation Data (Hypothetical)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | 8.5 | 11.2 | 105.3 |
| Low | 30 | 6.2 | 8.9 | 102.1 |
| Mid | 300 | 4.5 | 6.8 | 98.7 |
| High | 800 | 3.1 | 5.5 | 101.5 |
Part 5: Experimental Workflows
Diagram 1: Sample Preparation and Analysis Workflow
Caption: Workflow for sample preparation and LC-MS analysis.
Diagram 2: Guaifenesin Metabolism to β-(2-Methoxyphenoxy)lactic acid
Caption: Metabolic pathway of Guaifenesin.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of β-(2-Methoxyphenoxy)lactic acid in human plasma and urine. The detailed protocols for sample preparation and the two distinct chromatographic approaches offer flexibility for various laboratory needs. Adherence to the principles of bioanalytical method validation outlined herein will ensure the generation of high-quality, reliable data for pharmacokinetic, drug metabolism, and clinical research applications.
References
-
International Council for Harmonisation. ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency; 2022. Available from: [Link]
-
Kauert, G., von Meyer, L., & Drasch, G. (1980). Investigations of guaifenesine metabolism with gas chromatography-mass spectrometry. Archiv für Toxikologie, 45(2), 149–159. Available from: [Link]
-
Ruelius, H. W., Kovacs, B. A., & Bejba, N. (1971). Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. Journal of medicinal chemistry, 14(8), 708–711. Available from: [Link]
-
Probes & Drugs Portal. GUAIFENESIN (PD002316, HSRJKNPTNIJEKV-UHFFFAOYSA-N). Available from: [Link]
-
Silber, S. A., & Kass, E. J. (1987). Guaifenesin-induced urolithiasis. The Journal of urology, 138(4), 856–857. Available from: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- McMaster, M. C. (2007). LC/MS: a practical user's guide. John Wiley & Sons.
-
BioPharm International. Bioanalytical Methods for Sample Cleanup. Available from: [Link]
-
International Council for Harmonisation. ICH M10 Bioanalytical Method Validation and Study Sample Analysis Training Material. 2024. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]
-
MDPI. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. 2024. Available from: [Link]
Sources
- 1. [Investigations of guaifenesine metabolism with gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
Application Note: A Comprehensive Guide to the Pharmacokinetic Modeling of β-(2-Methoxyphenoxy)lactic Acid
Abstract
This guide provides a comprehensive framework for the pharmacokinetic (PK) characterization and modeling of β-(2-methoxyphenoxy)lactic acid (MPLA), the major metabolite of the widely used expectorant, guaifenesin. Understanding the absorption, distribution, metabolism, and excretion (ADME) of drug metabolites is a cornerstone of modern drug development, mandated by regulatory agencies to ensure safety and efficacy.[1][2] The clinical significance of MPLA is underscored by its association with urolithiasis (kidney stone formation) following excessive guaifenesin intake, making a quantitative understanding of its disposition essential.[3] This document details an integrated workflow, from foundational in vitro metabolism assays and preclinical in vivo studies to robust bioanalytical quantification and subsequent mathematical modeling. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to build a robust PK model that can predict MPLA exposure and inform safety assessments.
Section 1: Foundational Concepts & Pre-analytical Considerations
The Scientific Rationale: Why Model a Metabolite?
The pharmacokinetic profile of a drug is incomplete without characterizing its major metabolites. Metabolites can possess their own pharmacological or toxicological activity, influence the parent drug's clearance, and contribute significantly to inter-individual variability.[4] The concentration of a metabolite in the body is governed by its rate of formation from the parent drug and its own subsequent elimination rate. Pharmacokinetic models are mathematical tools that allow us to quantify these processes, transforming raw concentration data into meaningful parameters.[5][6] For MPLA, a PK model is critical for correlating guaifenesin dose with metabolite exposure, thereby providing a mechanistic basis for understanding and mitigating the risk of adverse effects like urolithiasis.[3]
Physicochemical Properties of β-(2-Methoxyphenoxy)lactic Acid (MPLA)
A thorough understanding of a molecule's physicochemical properties is a prerequisite for designing effective analytical methods and interpreting its biological behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₅ | PubChem[7] |
| Molecular Weight | 212.20 g/mol | PubChem[7] |
| IUPAC Name | 2-hydroxy-3-(2-methoxyphenoxy)propanoic acid | PubChem[7] |
| XLogP3 | 0.8 | PubChem[7] |
| Hydrogen Bond Donors | 2 | PubChem[7] |
| Hydrogen Bond Acceptors | 5 | PubChem[7] |
This data is essential for selecting appropriate chromatography columns, mobile phases, and extraction techniques.
Analytical Standards and Reagents
The validity of any pharmacokinetic study hinges on the accuracy of its quantitative measurements. It is imperative to procure a certified reference standard of β-(2-methoxyphenoxy)lactic acid and its stable-isotope labeled internal standard (e.g., MPLA-d₃) for the development of a robust bioanalytical method. All solvents and reagents should be of the highest purity available (e.g., LC-MS grade) to minimize analytical interference.
Section 2: In Vitro Metabolism Protocols - Characterizing MPLA Formation
Causality: In vitro metabolism studies are the first step in mechanistically understanding a metabolite's formation.[8][9] By using subcellular fractions like human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes, we can determine the kinetics of MPLA formation from guaifenesin.[10] These kinetic parameters (Vmax, Km) are not just descriptive; they are essential inputs for advanced physiologically-based pharmacokinetic (PBPK) models that can predict in vivo outcomes from in vitro data.[11][12]
Caption: Workflow for determining in vitro enzyme kinetics of MPLA formation.
Protocol 2.1: Enzyme Kinetic Parameter (Vmax, Km) Determination
-
Prepare Reagents:
-
Prepare a stock solution of guaifenesin in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve a final concentration range spanning the expected Km (e.g., 1-500 µM).
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a cofactor solution of NADPH (e.g., 10 mM in buffer).
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension, phosphate buffer, and varying concentrations of guaifenesin substrate.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume is typically 100-200 µL.
-
-
Reaction & Quenching:
-
Incubate at 37°C in a shaking water bath. The incubation time should be optimized to ensure initial velocity conditions (linear formation rate, typically 5-15 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., MPLA-d₃). This step simultaneously stops the enzymatic reaction and precipitates proteins.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the concentration of MPLA formed using a validated LC-MS/MS method (see Section 4).
-
-
Data Analysis:
-
Calculate the rate of formation (pmol/min/mg protein) for each guaifenesin concentration.
-
Plot the formation rate against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
-
| Parameter | Description | Typical Unit |
| Vmax | Maximum rate of MPLA formation. | pmol/min/mg protein |
| Km | Michaelis constant; substrate affinity. | µM |
| CLint | Intrinsic Clearance (Vmax/Km). | µL/min/mg protein |
Section 3: In Vivo Preclinical Pharmacokinetic Study Protocol
Causality: While in vitro data provides mechanistic insight, in vivo studies are indispensable for understanding how MPLA and its parent drug behave in a complex biological system.[13] Animal models allow us to observe the complete ADME process, including absorption from the gut, distribution into tissues, and elimination from the body, which cannot be replicated in vitro.[14][15][16] Administering the parent drug (guaifenesin) by both intravenous (IV) and oral (PO) routes is crucial; IV data defines the drug's disposition and elimination without the variable of absorption, providing a baseline, while PO data reveals oral bioavailability and the extent of first-pass metabolism.
Caption: Integrated workflow for an in vivo pharmacokinetic study.
Protocol 3.1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (n=3-5 per group), weighing 250-300g.
-
Acclimate animals for at least one week prior to the study.
-
For the IV group, cannulate the jugular vein for dosing and blood sampling. For the PO group, use oral gavage.
-
Fast animals overnight before dosing, with water available ad libitum.
-
-
Dosing:
-
IV Group: Administer a single bolus dose of guaifenesin (e.g., 10 mg/kg) via the jugular vein cannula.
-
PO Group: Administer a single dose of guaifenesin (e.g., 50 mg/kg) via oral gavage.
-
The dose vehicle should be well-tolerated (e.g., saline for IV, 0.5% methylcellulose for PO).
-
-
Blood Sampling:
-
Collect serial blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
A typical sampling schedule would be: pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose. The schedule must be designed to capture the Cmax, distribution, and elimination phases for both the parent and metabolite.
-
-
Sample Processing:
-
Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to clearly labeled cryovials.
-
Store all plasma samples at -80°C until bioanalysis.
-
Section 4: Bioanalytical Method - Quantifying MPLA with Precision
Protocol 4.1: LC-MS/MS Method for Guaifenesin and MPLA in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or blank, add 150 µL of ice-cold acetonitrile containing the internal standards (e.g., guaifenesin-d₅ and MPLA-d₃).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 x g for 15 minutes to pellet protein.
-
Transfer the supernatant to a 96-well plate for injection into the LC-MS/MS system.
-
-
LC-MS/MS System and Conditions:
-
The following provides an example set of parameters. Actual conditions must be optimized for the specific instrumentation used.
-
| Parameter | Example Condition |
| LC System | Shimadzu Nexera or Waters Acquity UPLC |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Sciex 6500+ or Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Negative for MPLA, Positive for Guaifenesin |
| MRM Transitions | Guaifenesin: [Q1 → Q3]; MPLA: [Q1 → Q3] (To be optimized by infusion) |
-
Method Validation:
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% |
| Accuracy (% Bias) | Within ±15% of nominal (except LLOQ) |
| Precision (%CV) | ≤ 15% (except LLOQ) |
Section 5: Pharmacokinetic Modeling & Data Interpretation
Causality: Pharmacokinetic modeling converts the concentration-time data generated in Section 3 & 4 into a set of descriptive and predictive parameters.[22][23] We start with Non-Compartmental Analysis (NCA) for a direct, model-independent summary of drug exposure. We then progress to Compartmental Modeling to create a mathematical framework that describes the underlying physiological processes and can be used for simulation and prediction.
Step 1: Non-Compartmental Analysis (NCA)
NCA uses the raw concentration-time data to calculate key exposure parameters via algebraic equations (e.g., the trapezoidal rule for AUC). It is a robust first step in any PK analysis.
| Parameter | Guaifenesin (Parent) | MPLA (Metabolite) | Description |
| Cmax | ✓ | ✓ | Maximum observed plasma concentration |
| Tmax | ✓ | ✓ | Time to reach Cmax |
| AUC₀₋t | ✓ | ✓ | Area under the curve from time 0 to last measurement |
| AUC₀₋inf | ✓ | ✓ | Area under the curve extrapolated to infinity |
| t₁/₂ | ✓ | ✓ | Terminal elimination half-life |
| CL | ✓ | Clearance (for IV data) | |
| Vd | ✓ | Volume of distribution (for IV data) | |
| F% | ✓ | Oral Bioavailability (requires IV data) |
Step 2: Parent-Metabolite Compartmental Modeling
A compartmental model uses differential equations to describe the movement of the drug and metabolite between different "compartments" in the body. A common starting point is a one-compartment model for the parent drug and one for the metabolite.
Caption: A basic parent-metabolite compartmental model structure.
-
Model Fitting: The concentration-time data for both guaifenesin and MPLA are simultaneously fit to the model using specialized software (e.g., Phoenix WinNonlin, NONMEM). The software estimates the rate constants (Ka, Ke, Kform, Kmet_elim) that best describe the observed data.
-
Interpretation: These rate constants provide mechanistic insights. For example, the fraction of parent drug converted to the metabolite can be calculated (Kform / Ke), which is a critical parameter for safety assessment.
Step 3: Advanced Modeling - Physiologically-Based Pharmacokinetics (PBPK)
PBPK modeling represents the pinnacle of mechanistic pharmacokinetic analysis.[24][25] Instead of abstract compartments, PBPK models are built from actual physiological parameters (organ volumes, blood flows) and drug-specific parameters, including the in vitro enzyme kinetics data (Vmax, Km) generated in Section 2.
Caption: Conceptual flow of a PBPK model, linking in vitro data to in vivo prediction.
Causality: The power of PBPK modeling lies in its ability to predict the PK of MPLA in populations that have not been studied (e.g., patients with renal impairment) or to simulate complex drug-drug interaction scenarios, providing invaluable foresight in drug development.[26]
Conclusion
The pharmacokinetic modeling of β-(2-methoxyphenoxy)lactic acid is a multi-faceted process that requires a rigorous, integrated approach. By systematically progressing from in vitro enzymatic characterization to whole-body in vivo assessment, supported by a robust and validated bioanalytical method, researchers can generate the high-quality data necessary for meaningful pharmacokinetic modeling. The application of both non-compartmental and compartmental analysis provides a comprehensive understanding of MPLA's disposition. This knowledge is not merely academic; it is fundamental to ensuring the safe and effective use of its parent drug, guaifenesin, and serves as a paradigm for metabolite safety assessment in modern drug development.
References
-
Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. (n.d.). PubMed. [Link]
-
Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. (2024). MDPI. [Link]
-
Editorial: Pharmacokinetic evaluation and modeling of clinically significant drug metabolites, Volume II. (2023). Frontiers in Pharmacology. [Link]
-
Applications of PBPK Modeling to Estimate Drug Metabolism and Related ADME Processes in Specific Populations. (2024). MDPI. [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2022). STAR Protocols. [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (n.d.). Longdom Publishing. [Link]
-
Drug Interaction Studies (M12). (2024). ICH. [Link]
-
Pharmacokinetics - ADME In Vivo & PK Studies. (n.d.). BioIVT. [Link]
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021). FDA. [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). FDA. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. (2020). FDA. [Link]
-
Pharmacokinetics and Bioavailability. (1995). FDA. [Link]
-
Physiologically based pharmacokinetic modelling. (n.d.). Wikipedia. [Link]
-
Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. (2010). PubMed. [Link]
-
beta-(2-Methoxyphenoxy)lactic acid. (n.d.). PubChem. [Link]
-
Pharmacokinetic modeling of drug metabolism. (2024). International Journal of Pharmacognosy and Pharmaceutical Sciences. [Link]
-
A rapid method for quantitatively estimating metabolites in human plasma in the absence of synthetic standards using a combination of liquid chromatography/mass spectrometry and radiometric detection. (2006). ResearchGate. [Link]
-
ICH M12 on drug interaction studies. (2022). European Medicines Agency. [Link]
-
ICH M12 Guideline Overview on Drug Interaction Studies. (2024). DLRC Group. [Link]
-
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]
-
Pharmacokinetic Modeling. (n.d.). Exponent. [Link]
-
Principles of PBPK Modeling. (2021). Open Systems Pharmacology. [Link]
-
FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. (n.d.). ECA Academy. [Link]
-
In vivo Pharmacokinetic Studies | Dog and Rodent PK. (n.d.). Aurigene Pharmaceutical Services. [Link]
-
Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. (2017). PubMed Central. [Link]
-
PHYSIOLOGICALLY-BASED PHARMACOKINETIC (PBPK) MODELS. (n.d.). EPA. [Link]
-
The Opportunities of Metabolomics in Drug Safety Evaluation. (2017). PubMed Central. [Link]
-
Pharmacokinetics in Pharmacometabolomics: Towards Personalized Medication. (2023). MDPI. [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). MDPI. [Link]
-
Guidance for Industry. (n.d.). FDA. [Link]
-
Effect of Lactic Acid Bacteria on the Pharmacokinetics and Metabolism of Ginsenosides in Mice. (2021). MDPI. [Link]
-
Guaifenesin. (n.d.). PharmaCompass. [Link]
-
Small Animal In Vivo PK Service. (n.d.). Creative Biolabs. [Link]
-
Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024). Alwsci. [Link]
-
ICH M12 Drug-Drug Interaction Studies Final Guidance. (2024). YouTube. [Link]
-
Pharmacokinetics. (n.d.). Wikipedia. [Link]
-
Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. [Link]
-
FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014). Avalere. [Link]
-
guaifenesin, 93-14-1. (n.d.). The Good Scents Company. [Link]
-
Lactic Acidosis Induced by Excessive Use of a Long-Acting Beta Agonist. (2024). PubMed Central. [Link]
-
The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024). Frontiers in Pharmacology. [Link]
-
Metabolism/Safety Considerations in Drug Development. (2019). University of Washington. [Link]
-
Drug Interaction Studies M12: An Overview. (2022). ICH. [Link]
-
D-lactic acid metabolism after an oral load of DL-lactate. (1998). PubMed. [Link]
-
In Vitro Evaluation of Metabolic Drug–Drug Interactions: Concepts and Practice. (n.d.). SciSpace. [Link]
-
Metabolism and transport pathways included in the PBPK models. (n.d.). ResearchGate. [Link]
-
Analytical strategies for identifying drug metabolites. (2005). PubMed. [Link]
-
Drug metabolism and metabolite safety assessment in drug discovery and development. (2020). Taylor & Francis Online. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 6. Pharmacokinetics - Wikipedia [en.wikipedia.org]
- 7. beta-(2-Methoxyphenoxy)lactic acid | C10H12O5 | CID 151727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Editorial: Pharmacokinetic evaluation and modeling of clinically significant drug metabolites, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]
- 15. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 16. biotechfarm.co.il [biotechfarm.co.il]
- 17. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 18. fda.gov [fda.gov]
- 19. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA - ECA Academy [gmp-compliance.org]
- 20. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 21. database.ich.org [database.ich.org]
- 22. Pharmacokinetic Modeling | Exponent [exponent.com]
- 23. mdpi.com [mdpi.com]
- 24. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 25. docs.open-systems-pharmacology.org [docs.open-systems-pharmacology.org]
- 26. Applications of PBPK Modeling to Estimate Drug Metabolism and Related ADME Processes in Specific Populations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vitro Metabolism of Guaifenesin
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating Guaifenesin Metabolism
Guaifenesin, chemically (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, is a widely utilized over-the-counter expectorant designed to relieve chest congestion by thinning and loosening mucus in the airways.[1] While clinically effective, a thorough understanding of its metabolic fate is crucial for predicting its pharmacokinetic (PK) profile, assessing potential drug-drug interactions (DDIs), and ensuring patient safety. In vitro metabolism studies serve as a foundational component of this characterization, providing critical data early in the drug development pipeline in alignment with regulatory expectations.[2][3]
The primary purpose of these studies is to elucidate the pathways by which guaifenesin is transformed within the body, identify the enzymes responsible for this transformation, and determine the rate of its clearance. Guaifenesin is known to be rapidly and extensively metabolized in the liver, primarily through two key pathways: oxidation to β-(2-methoxyphenoxy)-lactic acid and O-demethylation to form hydroxy-guaifenesin.[4][5][6] The parent drug is typically undetectable in urine, underscoring the importance of its metabolic clearance.[4]
This document provides a comprehensive guide to designing and executing robust in vitro metabolism studies for guaifenesin. It details field-proven protocols for determining metabolic stability in human liver microsomes (HLM), identifying major metabolites, and pinpointing the specific enzymes involved in its biotransformation. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.
Overview of Guaifenesin Metabolic Pathways
In vitro investigations should be designed to probe the known and potential metabolic pathways of guaifenesin. Based on existing literature, two primary biotransformations occur, catalyzed by hepatic enzymes.[4][6]
-
Oxidation: The propane-1,2-diol side chain of guaifenesin undergoes oxidation to form the major metabolite, β-(2-methoxyphenoxy)-lactic acid.[4][7]
-
O-Demethylation: The methoxy group on the guaiacol ring is cleaved by O-demethylase enzymes located in liver microsomes, resulting in the formation of a catechol-like metabolite, hydroxy-guaifenesin.[4][8]
While it has been reported that guaifenesin does not significantly interfere with the major cytochrome P450 (CYP) system as an inhibitor or inducer, the specific enzymes contributing to its own metabolism, particularly the oxidative pathway, are not fully defined.[4] Therefore, a systematic investigation is warranted.
Figure 1: Primary metabolic pathways of guaifenesin.
Experimental Design: A Self-Validating Approach
A robust experimental design is critical for generating reliable and reproducible data. The choice of the in vitro system, cofactor inclusion, and analytical strategy must be deliberate and justified.
Choice of In Vitro Test System
-
Human Liver Microsomes (HLM): This is the most common and appropriate starting point for studying Phase I metabolism. HLMs are subcellular fractions of hepatocytes that are rich in CYP enzymes and other key enzymes like O-demethylases.[8][9] They are cost-effective and ideal for determining metabolic stability and reaction phenotyping.
-
Cryopreserved Human Hepatocytes: These represent a more complete metabolic system, containing both Phase I and Phase II enzymes, as well as transporters. While more complex, they can provide a more comprehensive picture of overall hepatic clearance if Phase II conjugation is suspected to be a significant pathway.
-
Recombinant Human CYP Enzymes (rhCYPs): These are individual CYP enzymes expressed in a cellular system (e.g., baculovirus). They are essential for "reaction phenotyping" to precisely identify which CYP isoform(s) are responsible for a specific metabolic reaction.
For this guide, we will focus on HLM and rhCYP systems as they are perfectly suited to investigate the known metabolic pathways of guaifenesin.
Experimental Workflow
The overall strategy involves a tiered approach. First, the metabolic stability is determined to see if and how fast guaifenesin is metabolized. Concurrently, metabolite identification is performed. Finally, reaction phenotyping pinpoints the specific enzymes involved.
Figure 2: Tiered experimental workflow for guaifenesin metabolism.
Materials and Reagents
Sourcing high-quality reagents is paramount for experimental success.
| Reagent / Material | Supplier & Cat. No. (Example) | Purpose |
| Guaifenesin | Sigma-Aldrich, G5626 | Test compound |
| Pooled Human Liver Microsomes | Corning, 452161 | Primary enzyme source |
| NADPH Regenerating System | Corning, 451200 / 451220 | Cofactor for CYP-mediated reactions |
| Recombinant Human CYP Panel | Corning / BD Biosciences | For reaction phenotyping (CYPs 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) |
| Verapamil (Positive Control) | Sigma-Aldrich, V4629 | Control compound with known high metabolic turnover in HLM |
| Potassium Phosphate Buffer | Sigma-Aldrich, P8709 | Incubation buffer (pH 7.4) |
| Acetonitrile (LC-MS Grade) | Fisher Scientific, A955 | Reaction quenching and mobile phase component |
| Formic Acid (LC-MS Grade) | Fisher Scientific, A117 | Mobile phase modifier |
| Internal Standard (e.g., Guaifenesin-d3) | Toronto Research Chemicals, G775852 | For accurate quantification in LC-MS/MS analysis[10] |
| 96-well Polypropylene Plates | VWR, 82051-298 | Reaction vessel |
Detailed Experimental Protocols
Protocol 1: Metabolic Stability of Guaifenesin in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of guaifenesin.
Causality: This assay measures the rate of disappearance of the parent drug over time. A rapid disappearance suggests high metabolic clearance in the liver. By running parallel incubations with and without the necessary cofactor (NADPH), we can confirm that the metabolism is enzyme-mediated.[9][11]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of guaifenesin in acetonitrile or DMSO. Further dilute in buffer to create a 100 µM working solution.
-
Prepare the NADPH regenerating system solution in buffer according to the manufacturer's instructions.
-
Thaw pooled HLM on ice. Dilute the HLM to a final concentration of 1.0 mg/mL in cold phosphate buffer. Note: The final protein concentration in the incubation will be 0.5 mg/mL.
-
-
Incubation Setup (96-well plate):
-
Add 98 µL of the 1.0 mg/mL HLM suspension to each well.
-
For the negative control wells (-NADPH), add 100 µL of phosphate buffer instead of the NADPH system.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking. This step allows the system to reach thermal equilibrium.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 2 µL of the 100 µM guaifenesin working solution to each well. The final concentration will be 1 µM guaifenesin and 0.5 mg/mL HLM in a total volume of 200 µL. Rationale: A 1 µM substrate concentration is typically below the Michaelis constant (Km) for most drug-metabolizing enzymes, allowing for the accurate calculation of first-order kinetics.[12]
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Guaifenesin-d3) to the corresponding wells.[9] The "0-minute" sample is quenched immediately after adding the substrate.
-
Self-Validation: Include a positive control compound (e.g., Verapamil) that is known to be rapidly metabolized under these conditions to verify the metabolic competency of the HLM batch.
-
-
Sample Processing:
-
Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Protocol 2: Metabolite Identification
Objective: To identify the primary metabolites of guaifenesin formed in HLM.
Methodology:
This protocol follows the same incubation procedure as Protocol 1. However, the focus of the LC-MS/MS analysis shifts from quantifying the parent drug to searching for expected and unexpected metabolites.
-
LC-MS/MS Analysis:
-
Analyze the supernatant from a 60-minute incubation time point.
-
In addition to monitoring the parent drug, perform a full scan or precursor ion scan to detect new molecular ions.
-
Use data mining software to search for predicted mass shifts corresponding to known metabolic reactions:
-
Oxidation: +16 amu (e.g., hydroxylation) or +14 amu (oxidation of primary alcohol to carboxylic acid).
-
O-Demethylation: -14 amu (loss of CH₂).
-
-
-
Structural Elucidation:
-
Once a potential metabolite is detected, acquire a product ion scan (MS/MS) of the new molecular ion.
-
Compare the fragmentation pattern of the metabolite to that of the parent drug to infer the site of metabolic modification.
-
Protocol 3: Reaction Phenotyping with Recombinant CYPs
Objective: To determine which specific CYP isoforms are responsible for guaifenesin's metabolism.
Causality: By incubating guaifenesin with individual, purified CYP enzymes, we can directly measure the formation of metabolites by each isoform. This is the gold standard for identifying the key enzymes involved, which is critical for predicting DDIs.[13]
Methodology:
-
Incubation Setup:
-
The setup is similar to the HLM assay, but instead of HLM, use individual recombinant CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) at a concentration recommended by the manufacturer.
-
Each incubation must contain the rhCYP, phosphate buffer, NADPH regenerating system, and guaifenesin.
-
Run a control incubation with insect cell microsomes lacking any active CYP enzyme to check for non-specific metabolism.
-
-
Reaction and Analysis:
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction with cold acetonitrile containing an internal standard.
-
Process the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS, quantifying the amount of a specific metabolite (e.g., hydroxy-guaifenesin) formed by each isoform.
-
Analytical Method: LC-MS/MS
A sensitive and selective LC-MS/MS method is required for accurate analysis.[10][14]
| Parameter | Example Condition | Rationale |
| HPLC System | UPLC System (e.g., Waters Acquity) | Provides high resolution and rapid analysis times. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm | Standard for separating small molecules like guaifenesin from matrix components. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 5% to 95% B over 3 minutes | A rapid gradient is sufficient for separating the analyte from interferents. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500) | Gold standard for quantification due to its sensitivity and specificity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Guaifenesin ionizes well in positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring a specific parent-to-product ion transition. |
| MRM Transitions | Guaifenesin: m/z 199.1 -> 125.1; Guaifenesin-d3: m/z 202.1 -> 125.1 | Specific transitions to be optimized for the instrument used. |
Data Analysis and Interpretation
Metabolic Stability Data
-
Calculate Percent Remaining:
-
Determine the peak area ratio (Guaifenesin Peak Area / Internal Standard Peak Area) for each time point.
-
Normalize the data by expressing each ratio as a percentage of the ratio at time zero. % Remaining = (Area Ratio at time t / Area Ratio at time 0) * 100
-
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the % Remaining against time.
-
The slope of the linear portion of this plot equals the elimination rate constant (-k).
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)
-
Table: Hypothetical Metabolic Stability Data for Guaifenesin
| Time (min) | % Remaining (+NADPH) | % Remaining (-NADPH) | ln(% Remaining) |
|---|---|---|---|
| 0 | 100 | 100 | 4.61 |
| 5 | 85.2 | 98.5 | 4.44 |
| 15 | 58.1 | 97.2 | 4.06 |
| 30 | 32.5 | 96.8 | 3.48 |
| 45 | 18.9 | 95.9 | 2.94 |
| 60 | 10.5 | 96.1 | 2.35 |
-
Interpretation: In this hypothetical example, guaifenesin is rapidly depleted in the presence of NADPH but remains stable in its absence, confirming NADPH-dependent metabolism. The calculated t½ would be approximately 20 minutes, indicating high intrinsic clearance.
Reaction Phenotyping Data
-
Calculate the rate of metabolite formation (pmol/min/pmol CYP) for each isoform.
-
The isoform that produces the metabolite at the highest rate is considered the primary contributor to that metabolic pathway.
Table: Hypothetical Formation of Hydroxy-guaifenesin by Recombinant CYPs
| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) |
|---|---|
| CYP1A2 | < 1.0 |
| CYP2C9 | 3.5 |
| CYP2C19 | 2.8 |
| CYP2D6 | 45.7 |
| CYP3A4 | 15.2 |
| Control | < 1.0 |
-
Interpretation: The hypothetical data strongly suggest that CYP2D6 is the primary enzyme responsible for the O-demethylation of guaifenesin, with a smaller contribution from CYP3A4. This information is vital for predicting DDIs with known CYP2D6 inhibitors (e.g., fluoxetine, paroxetine).[15]
References
-
PubChem Compound Summary for CID 3516, Guaifenesin. National Center for Biotechnology Information. [Link]
-
Guaifenesin. Wikipedia. [Link]
-
Albrecht, H. H., et al. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary Respiratory Medicine. [Link]
-
Weiner, M., et al. (2024). Dextromethorphan Guaifenesin. StatPearls. [Link]
-
Guaifenesin. Manasa Life Sciences. [Link]
-
Dextromethorphan. Wikipedia. [Link]
-
PubChem Compound Summary for CID 151727, beta-(2-Methoxyphenoxy)lactic acid. National Center for Biotechnology Information. [Link]
-
Acharya, P., et al. (2017). A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Formulations. Saudi Journal of Medical and Pharmaceutical Sciences. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA.gov. [Link]
-
A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate. [Link]
-
The 2020 FDA guidance for in vitro DDI studies – new things to consider? Admescope. [Link]
-
Guaifenesin-impurities. Pharmaffiliates. [Link]
-
Kondreddy, V., et al. (2012). Selective, sensitive, and rapid liquid chromatography-tandem mass spectrometry method for determination of Guaifenesin in human plasma. Biomedical Chromatography. [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA.gov. [Link]
-
Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Waters Corporation. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Pharmacokinetic Studies in Healthy Subjects for the Development of an Extended-Release Tablet Formulation of Guaifenesin. ResearchGate. [Link]
-
Researchers ID How Guaifenesin Clears the Airways. Respiratory Therapy Magazine. [Link]
-
Drug-drug Interaction Studies for Regulatory Submission. Charles River Laboratories. [Link]
-
Metabolic stability in liver microsomes. Mercell. [Link]
-
Khamis, M. M., et al. (2021). Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Center for Biotechnology Information. [Link]
Sources
- 1. Guaifenesin - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. admescope.com [admescope.com]
- 4. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextromethorphan Guaifenesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Guaifenesin | Manasa Life Sciences [manasalifesciences.com]
- 7. beta-(2-Methoxyphenoxy)lactic acid | C10H12O5 | CID 151727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dextromethorphan - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Characterization and Cellular Analysis of β-(2-Methoxyphenoxy)lactic Acid
Introduction: Unveiling a Key Metabolite
β-(2-Methoxyphenoxy)lactic acid is primarily recognized as the major urinary metabolite of the widely used over-the-counter expectorant, guaifenesin.[1][2] It is also identified as a metabolite of ranolazine.[3] Chemically, it is a derivative of lactic acid and a member of the methoxybenzene class of compounds.[3] Following oral administration, guaifenesin undergoes rapid hepatic metabolism, primarily through oxidation, to form β-(2-Methoxyphenoxy)lactic acid, which is then excreted in the urine.[2][4] Due to this metabolic pathway, the presence and concentration of β-(2-Methoxyphenoxy)lactic acid in urine serve as a reliable biomarker for guaifenesin intake.
While direct cell-based studies investigating the biological activities of β-(2-Methoxyphenoxy)lactic acid are not extensively documented in current literature, its clinical significance has been highlighted in the context of urolithiasis. Excessive intake of guaifenesin can lead to the formation of urinary calculi, or kidney stones, which have been identified as being composed of the calcium salt of β-(2-Methoxyphenoxy)lactic acid.[5] This critical observation suggests that at high concentrations, this metabolite may play a direct role in pathological processes within the renal system.
These application notes provide a comprehensive overview of β-(2-Methoxyphenoxy)lactic acid, including its physicochemical properties and a series of detailed protocols for its detection and quantification. Furthermore, we propose several cell-based assays to explore its potential cytotoxic effects and its role in crystal formation, particularly relevant to understanding the mechanisms of drug-induced urolithiasis.
Physicochemical Properties
A summary of the key chemical and physical properties of β-(2-Methoxyphenoxy)lactic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₅ | [3][6] |
| Molecular Weight | 212.20 g/mol | [3] |
| CAS Number | 13057-65-3 | [3] |
| IUPAC Name | 2-hydroxy-3-(2-methoxyphenoxy)propanoic acid | [3] |
| Appearance | Pale Beige to Light Brown Solid | [7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7] |
| pKa (Predicted) | 3.37 ± 0.11 | [7] |
| XLogP3 | 0.8 | [3] |
Metabolic Pathway and Clinical Significance
The metabolic conversion of guaifenesin to β-(2-Methoxyphenoxy)lactic acid is a rapid process occurring in the liver.[2][4] This biotransformation is a key step in the clearance of guaifenesin from the body.
Caption: Metabolic fate of Guaifenesin and the clinical relevance of its primary metabolite.
Proposed Cell-Based Assays and Protocols
Given the association of β-(2-Methoxyphenoxy)lactic acid with urolithiasis, investigating its direct effects on renal cells is of significant interest. The following protocols are designed to assess the cytotoxicity of this metabolite and to model the initial stages of crystal formation in an in vitro setting.
Protocol 1: Cytotoxicity Assessment in Human Renal Proximal Tubule Epithelial Cells (HRPTEpC)
This assay aims to determine the concentration-dependent toxicity of β-(2-Methoxyphenoxy)lactic acid on human renal cells, which are crucial in the pathogenesis of drug-induced kidney injury.
Principle: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert MTT into a purple formazan product, and the absorbance of this product is proportional to the number of living cells.
Materials:
-
Human Renal Proximal Tubule Epithelial Cells (HRPTEpC)
-
Renal Epithelial Cell Basal Medium supplemented with growth factors
-
β-(2-Methoxyphenoxy)lactic acid
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HRPTEpC in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of β-(2-Methoxyphenoxy)lactic acid in a suitable solvent (e.g., DMSO or sterile water, depending on solubility) and create serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of β-(2-Methoxyphenoxy)lactic acid. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., a known nephrotoxic compound).
-
Incubation: Incubate the treated cells for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: In Vitro Crystal Formation and Adhesion Assay
This protocol is designed to investigate the propensity of β-(2-Methoxyphenoxy)lactic acid to form crystals in a simulated urine environment and to assess the adhesion of these crystals to renal epithelial cells.
Principle: Supersaturation of a solution with a salt can lead to crystal nucleation and growth. The adhesion of these crystals to renal cells is a critical initiating event in stone formation.
Materials:
-
β-(2-Methoxyphenoxy)lactic acid
-
Calcium chloride (CaCl₂) solution
-
Artificial urine solution
-
HRPTEpC cultured on glass coverslips in 24-well plates
-
Light microscope
Procedure:
-
Crystal Formation:
-
Prepare a series of artificial urine solutions containing increasing concentrations of β-(2-Methoxyphenoxy)lactic acid.
-
Add a fixed concentration of CaCl₂ to each solution to induce the formation of calcium β-(2-Methoxyphenoxy)lactic acid crystals.
-
Incubate the solutions at 37°C for 24 hours.
-
Observe the formation of crystals using a light microscope and quantify the crystal number and size.
-
-
Crystal-Cell Adhesion:
-
Culture HRPTEpC on glass coverslips until they reach confluence.
-
Prepare the crystal-containing solutions as described above.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the crystal-containing artificial urine to the cells and incubate for 2 hours at 37°C.
-
Gently wash the cells three times with PBS to remove non-adherent crystals.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides and visualize the adherent crystals using a light microscope.
-
Quantify the number of adherent crystals per unit area.
-
Protocol 3: Assessment of Oxidative Stress
This assay evaluates whether β-(2-Methoxyphenoxy)lactic acid induces oxidative stress in renal cells, a common mechanism of drug-induced toxicity.
Principle: Intracellular reactive oxygen species (ROS) are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is a cell-permeable, non-fluorescent compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
HRPTEpC
-
β-(2-Methoxyphenoxy)lactic acid
-
DCFDA probe
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HRPTEpC in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Probe Loading: Remove the medium, wash the cells with PBS, and incubate with 10 µM DCFDA in serum-free medium for 45 minutes at 37°C.
-
Cell Treatment: Wash the cells with PBS to remove excess probe and add fresh medium containing various concentrations of β-(2-Methoxyphenoxy)lactic acid. Include a positive control (e.g., 100 µM H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Continue to take readings at regular intervals (e.g., every 15 minutes for 2 hours).
-
Data Analysis: Plot the fluorescence intensity over time for each concentration. Compare the rate of increase in fluorescence in treated cells to that of the control cells.
Workflow for Cellular Investigation
Caption: A logical workflow for the in vitro investigation of β-(2-Methoxyphenoxy)lactic acid.
Detection and Quantification in Biological Samples
The analysis of β-(2-Methoxyphenoxy)lactic acid in biological fluids like urine is crucial for pharmacokinetic studies and for monitoring patients with high guaifenesin intake. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.
Conceptual Protocol for HPLC-MS/MS Analysis
Principle: This method involves the separation of the analyte from other urinary components using HPLC, followed by its detection and quantification using a mass spectrometer.
Sample Preparation (Urine):
-
Thaw frozen urine samples on ice.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any debris.
-
Dilute the supernatant with a suitable solvent (e.g., 2% acetonitrile in water).[8]
-
Add an internal standard to the diluted sample for accurate quantification.
-
Vortex and transfer to an autosampler vial.
HPLC-MS/MS Parameters (Illustrative):
-
HPLC System: A standard UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 3.0 x 100 mm, 1.7 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), likely in negative mode for the carboxylic acid group.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for β-(2-Methoxyphenoxy)lactic acid and the internal standard.
Quantification: A calibration curve is generated using standards of known concentrations of β-(2-Methoxyphenoxy)lactic acid. The concentration in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
β-(2-Methoxyphenoxy)lactic acid is a clinically relevant metabolite whose primary interest lies in its role as a biomarker for guaifenesin exposure and its association with urolithiasis at high concentrations. While direct evidence of its cellular effects is limited, the protocols outlined in these application notes provide a robust framework for investigating its potential nephrotoxicity and its role in the pathogenesis of kidney stone formation. Such studies are essential for a deeper understanding of the safety profile of guaifenesin and for the development of strategies to mitigate the risk of adverse renal events in susceptible individuals.
References
-
PubChem. (n.d.). Guaifenesin. National Center for Biotechnology Information. Retrieved from [Link]
-
Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. (1998). Urology, 51(6), 1033-1037. Retrieved from [Link]
-
PubChem. (n.d.). beta-(2-Methoxyphenoxy)lactic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
protocols.io. (2025). Extraction Protocol for untargeted LC-MS/MS - Urine. Retrieved from [Link]
-
Verma, R. P., & Hansch, C. (2009). Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols. Environmental Health Perspectives, 117(8), 1219–1225. Retrieved from [Link]
-
HemoGenix, Inc. (n.d.). In Vitro Renal Toxicity Testing. Retrieved from [Link]
-
Irusan, T., & Arumanayagam, M. (2021). In vitro Studies on the Formation and Growth of Urinary Stone Crystals. Scholars Middle East Publishers. Retrieved from [Link]
-
Wang, B., et al. (2022). Characterization of LC-MS based urine metabolomics in healthy children and adults. Frontiers in Pediatrics, 10, 919301. Retrieved from [Link]
-
Franca, F. D., et al. (2016). Biomarkers and in vitro strategies for nephrotoxicity and renal disease assessment. OA text. Retrieved from [Link]
-
U.S. Pharmacist. (2020). The Management of Urolithiasis. Retrieved from [Link]
-
Thongboonkerd, V. (2019). Proteomics of Crystal–Cell Interactions: A Model for Kidney Stone Research. Proteomes, 7(3), 27. Retrieved from [Link]
-
Albrecht, H. H., et al. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary Respiratory Medicine, 12, 31. Retrieved from [Link]
-
Peerapen, P., & Thongboonkerd, V. (2016). Crystallization assay. (A) Morphology of COM crystals obtained after... ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2017). In vitro cytotoxicity of decellularized kidney scaffolds. ResearchGate. Retrieved from [Link]
-
Adebayo, O. O., & Adebiyi, O. E. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 10(9), 1367. Retrieved from [Link]
-
Want, E. J., et al. (2010). Global metabolic profiling procedures for urine using UPLC–MS. Nature Protocols, 5(6), 1005–1018. Retrieved from [Link]
-
Grases, F., et al. (1999). Uric acid urolithiasis and crystallization inhibitors. Urological Research, 27(4), 248–252. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Nephrotoxicity. Retrieved from [Link]
-
Georgakilas, A. G., et al. (2016). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity, 2016, 3758763. Retrieved from [Link]
-
Khamis, M. M., Adamko, D. J., & El-Aneed, A. (2017). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. Mass Spectrometry Reviews, 36(2), 115–142. Retrieved from [Link]
-
Jelić, D., et al. (2021). In Vitro Cell Culture Models of Hyperoxaluric States: Calcium Oxalate and Renal Epithelial Cell Interactions. International Journal of Molecular Sciences, 22(16), 8757. Retrieved from [Link]
-
Khan, S. R., Pearle, M. S., Robertson, W. G., Gambaro, G., Canales, B. K., Doizi, S., Traxer, O., & Tiselius, H. G. (2016). Urolithiasis. Nature Reviews Disease Primers, 2, 16008. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein oxidation assay. OxiSelect™ Intracellular ROS assay kit (Cell.... Retrieved from [Link]
-
van der Laan, J. W., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Metabolomics, 18(10), 75. Retrieved from [Link]
-
Kim, D. S., et al. (2023). Precision nephrotoxicity testing using 3D in vitro models. Journal of Pharmaceutical Investigation, 53(4), 511–522. Retrieved from [Link]
-
Laube, N., & Hergarten, S. (2014). Induced urinary crystal formation as an analytical strategy for the prediction and monitoring of urolithiasis and other metabolism-related disorders. Clinical Chemistry and Laboratory Medicine, 52(8), 1129–1139. Retrieved from [Link]
-
Prezioso, D., et al. (2015). Metaphylaxis of Urolithiasis. Archivio Italiano di Urologia e Andrologia, 87(2), 105–116. Retrieved from [Link]
-
The Good Scents Company. (n.d.). lactic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Guaifenesin. Retrieved from [Link]
Sources
- 1. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-(2-Methoxyphenoxy)lactic acid | C10H12O5 | CID 151727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guaifenesin | Manasa Life Sciences [manasalifesciences.com]
- 5. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. beta-(2-methoxyphenoxy)lactic acid | 13057-65-3 [chemicalbook.com]
- 8. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of β-(2-Methoxyphenoxy)lactic Acid
Welcome to the dedicated support center for the analytical quantification of β-(2-Methoxyphenoxy)lactic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this key metabolite of Guaifenesin. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reproducibility of your results.
Introduction to the Analytical Challenge
β-(2-Methoxyphenoxy)lactic acid is the principal urinary metabolite of the widely used expectorant Guaifenesin.[1] Accurate quantification of this polar metabolite is crucial for pharmacokinetic studies, drug metabolism research, and in clinical settings where excessive intake of Guaifenesin-containing medications can lead to urolithiasis due to the formation of its calcium salt.[1]
The primary analytical challenges in quantifying β-(2-Methoxyphenoxy)lactic acid stem from its polar nature, potential for complex matrix effects in biological samples like urine and plasma, and the presence of isobaric and isomeric interferences. This guide provides a comprehensive framework for overcoming these challenges using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of interference when quantifying β-(2-Methoxyphenoxy)lactic acid in urine?
A1: The most significant source of interference is the biological matrix itself. Urine is a complex mixture of salts, endogenous metabolites, and other compounds that can cause matrix effects.[3] Specifically, phospholipids and other polar endogenous compounds can co-elute with β-(2-Methoxyphenoxy)lactic acid, leading to ion suppression or enhancement in the mass spectrometer source.[4][5] This can significantly impact the accuracy and precision of quantification. Careful sample preparation and optimized chromatographic separation are essential to mitigate these effects.
Q2: My signal for β-(2-Methoxyphenoxy)lactic acid is inconsistent and shows poor reproducibility. What could be the cause?
A2: Inconsistent signal and poor reproducibility are often linked to matrix effects or issues with sample preparation. High salt concentrations in urine samples can be particularly problematic for LC-MS analysis.[6] Incomplete removal of proteins and phospholipids during sample preparation can also lead to contamination of the LC column and MS ion source, resulting in fluctuating signal intensity. We recommend incorporating a robust sample clean-up procedure, such as solid-phase extraction (SPE), and using a stable isotope-labeled internal standard to correct for variability.
Q3: I am observing a peak at the same m/z as my analyte but at a different retention time. What could this be?
A3: This is likely an isomer of β-(2-Methoxyphenoxy)lactic acid or an isobaric compound (a different molecule with the same nominal mass). β-(2-Methoxyphenoxy)lactic acid possesses a chiral center, meaning it can exist as two enantiomers (R- and S-forms). Standard reversed-phase chromatography may not separate these enantiomers. If the research question requires differentiation of the enantiomers, a chiral separation method is necessary.[7][8] Additionally, other metabolites or endogenous compounds in the sample may be isobaric with the analyte. High-resolution mass spectrometry can help differentiate between compounds with the same nominal mass but different elemental compositions.
Q4: Can I use a simple "dilute-and-shoot" method for urine samples?
A4: While "dilute-and-shoot" is a quick sample preparation technique, it is generally not recommended for accurate quantification of β-(2-Methoxyphenoxy)lactic acid in urine due to the high potential for matrix effects.[3][9] Dilution reduces the concentration of interfering substances but may also dilute the analyte to a level below the limit of quantification. A more comprehensive sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), will provide a cleaner sample and lead to more reliable results.
Q5: What type of LC column is best suited for this analysis?
A5: Due to the polar nature of β-(2-Methoxyphenoxy)lactic acid, a standard C18 reversed-phase column can be effective, especially with an optimized mobile phase gradient.[2] However, for enhanced retention of this and other polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be advantageous.[6][10] HILIC columns are specifically designed for the separation of polar compounds. The choice between a C18 and a HILIC column will depend on the specific sample matrix and the other analytes of interest.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Secondary Interactions with Column3. Inappropriate Mobile Phase pH | 1. Dilute the sample or inject a smaller volume.2. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. For a carboxylic acid like β-(2-Methoxyphenoxy)lactic acid, a mobile phase pH below its pKa (around 3-4) will result in a neutral molecule, which can improve peak shape on a reversed-phase column.3. Add a small amount of an ion-pairing agent (use with caution as it may suppress MS signal) or switch to a different column chemistry. |
| Low Signal Intensity or No Peak | 1. Ion Suppression2. Incorrect MS Parameters3. Analyte Degradation | 1. Improve sample clean-up to remove interfering matrix components. Use a stable isotope-labeled internal standard to normalize the signal.2. Optimize MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the analyte.3. Ensure sample stability by keeping samples cold and minimizing processing time. Check the pH of the sample and solutions to prevent degradation. |
| High Background Noise | 1. Contaminated Mobile Phase or LC System2. Dirty MS Ion Source | 1. Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly.2. Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Retention Time Shift | 1. Column Degradation or Contamination2. Inconsistent Mobile Phase Composition3. Fluctuations in Column Temperature | 1. Use a guard column and replace it regularly. If the main column is contaminated, try flushing it with a strong solvent. If performance does not improve, replace the column.2. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.3. Use a column oven to maintain a constant temperature. |
| Co-elution with Interfering Peaks | 1. Inadequate Chromatographic Resolution | 1. Optimize the mobile phase gradient (make it shallower to increase separation).2. Try a different column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a C18).3. If an isobaric interference is suspected, use a high-resolution mass spectrometer to differentiate the compounds based on their exact mass. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of β-(2-Methoxyphenoxy)lactic Acid in Human Urine
This protocol provides a robust method for the quantification of β-(2-Methoxyphenoxy)lactic acid using a standard reversed-phase C18 column.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: Mixed-mode cation exchange SPE cartridges, Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid, β-Glucuronidase enzyme.
-
Procedure:
-
Thaw urine samples to room temperature and vortex to mix.
-
To 1 mL of urine, add 50 µL of β-Glucuronidase solution and incubate at 37°C for 2 hours to deconjugate any glucuronidated metabolites.
-
Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% Methanol in water.
-
Elute the analyte with 1 mL of 5% Formic Acid in Methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
2. LC-MS/MS Parameters
-
LC System: UPLC or HPLC system capable of binary gradients.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| β-(2-Methoxyphenoxy)lactic acid | 213.1 | 137.1 | 15 |
| β-(2-Methoxyphenoxy)lactic acid (confirmatory) | 213.1 | 109.1 | 20 |
| Internal Standard (e.g., Guaifenesin-d3) | 202.1 | 125.1 | 18 |
(Note: These are proposed transitions and should be optimized on your specific instrument.)
Workflow Diagram
Caption: LC-MS/MS workflow for β-(2-Methoxyphenoxy)lactic acid.
Visualizations
Logical Relationship: Interference Troubleshooting
Caption: Troubleshooting logic for quantification interference.
References
-
A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Formulations. (2019). ResearchGate. [Link]
-
Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. (n.d.). PubMed. [Link]
-
How to quantify 200 metabolites with one LC-MS/MS method? (2021). YouTube. [Link]
-
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. (n.d.). PubMed Central. [Link]
-
Selective, sensitive, and rapid liquid chromatography-tandem mass spectrometry method for determination of Guaifenesin in human plasma. (n.d.). Taylor & Francis Online. [Link]
-
Chiral Separation of Beta-Adrenergic Antagonists, Profen Non-Steroidal Anti-Inflammatory Drugs and Chlorophenoxypropionic Acid Herbicides Using Teicoplanin as the Chiral Selector in Capillary Liquid Chromatography. (n.d.). PubMed. [Link]
-
Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. (2024). ResearchGate. [Link]
-
Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment. (2021). PubMed Central. [Link]
-
HPLC determination of guaifenesin with selected medications on underivatized silica with an aqueous-organic mobile phase. (n.d.). PubMed. [Link]
-
sample preparation guideline for extraction of polar metabolites from adherent or. (n.d.). Princeton University. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
HPLC determination of guaifenesin with selected medications on underivatized silica with an aqueous-organic mobile phase. (n.d.). ResearchGate. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. [Link]
-
Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine. (2018). KAFKAS ÜNİVERSİTESİ VETERİNER FAKÜLTESİ DERGİSİ. [Link]
-
Isobaric Metabolites in Urine Analyzed with LCMS. (n.d.). MicroSolv. [Link]
-
Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. (n.d.). Waters. [Link]
-
Extraction Protocol for untargeted LC-MS/MS - Urine. (2025). protocols.io. [Link]
Sources
- 1. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 4. HPLC determination of guaifenesin with selected medications on underivatized silica with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rockefeller.edu [rockefeller.edu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. lcms.cz [lcms.cz]
- 10. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Recovery for β-(2-Methoxyphenoxy)lactic Acid
Welcome to the technical support center for the efficient extraction of β-(2-Methoxyphenoxy)lactic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction of this key metabolite of Guaifenesin. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your extraction strategy effectively.
Introduction to β-(2-Methoxyphenoxy)lactic Acid and its Extraction
β-(2-Methoxyphenoxy)lactic acid is the major urinary metabolite of the widely used expectorant Guaifenesin.[1][2] Its accurate quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. The molecule's polarity, conferred by the carboxylic acid and hydroxyl groups, presents specific challenges for its efficient extraction from complex aqueous environments like urine or plasma.
Liquid-liquid extraction (LLE) is a primary method for its isolation, relying on the principle of partitioning the analyte between two immiscible liquid phases.[3][4] The efficiency of this process is highly dependent on the physicochemical properties of β-(2-Methoxyphenoxy)lactic acid, particularly its acidic nature.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₅ | [5] |
| Molecular Weight | 212.2 g/mol | [6] |
| Predicted pKa | ~3.37 | [7] |
| Predicted LogP | 0.8 | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7] |
The cornerstone of a successful extraction for this acidic metabolite is the manipulation of the sample's pH to control its ionization state. This is governed by the Henderson-Hasselbalch equation and is a critical concept we will revisit throughout this guide.
Core Extraction Workflow: A Visual Guide
The following workflow outlines the fundamental steps for the liquid-liquid extraction of β-(2-Methoxyphenoxy)lactic acid.
Caption: Core Liquid-Liquid Extraction Workflow.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments, providing both the "why" and the "how-to" for effective resolution.
Q1: My extraction recovery is consistently low. What are the primary causes and how can I improve it?
Answer:
Low recovery is a multifaceted issue often stemming from suboptimal pH, poor solvent choice, or procedural losses. Let's break down the likely culprits and their solutions.
Cause 1: Incomplete Protonation of the Analyte
-
The Science: For an acidic compound like β-(2-Methoxyphenoxy)lactic acid (predicted pKa ≈ 3.37), its solubility in an organic solvent is maximized when it is in its neutral, protonated form (R-COOH).[4] If the pH of your aqueous sample is near or above the pKa, a significant portion of the analyte will exist in its ionized, salt form (R-COO⁻), which is highly water-soluble and will not partition into the organic phase.
-
The Solution: Rigorous pH Control:
-
Verify pH: Before extraction, measure the pH of your aqueous sample.
-
Acidify Aggressively: Adjust the pH to be at least 2 units below the pKa. For this compound, a target pH of ≤ 1.5 is recommended. Use a strong acid like 1M HCl or H₂SO₄.[8][9]
-
Validate: After adding the acid, re-verify the pH to ensure you have reached the target.
-
The pH-Partition Hypothesis in Action:
Caption: The effect of pH on analyte partitioning.
Cause 2: Suboptimal Solvent Selection
-
The Science: The principle of "like dissolves like" is paramount. While β-(2-Methoxyphenoxy)lactic acid is polar, its protonated form has enough nonpolar character (from the phenyl ring) to be extracted into a suitable organic solvent. The ideal solvent should be immiscible with water and have a good affinity for the analyte.
-
The Solution: Solvent Optimization:
-
Primary Choice: Ethyl acetate is an excellent starting point. It has intermediate polarity, is effective for extracting many organic acids from urine, and is relatively easy to evaporate.[10]
-
Alternative Solvents: If recovery with ethyl acetate is still low, consider a mixture of solvents. For instance, a combination of a more polar solvent with a less polar one can fine-tune the extraction. A mixture of diethyl ether and ethyl acetate can be effective.
-
Avoid: Highly polar solvents like methanol or ethanol are generally unsuitable for LLE as they are miscible with water. Very nonpolar solvents like hexane will likely result in poor recovery of this polar analyte.
-
Cause 3: The "Salting Out" Effect is Not Utilized
-
The Science: The solubility of organic compounds in water can be decreased by dissolving a salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), into the aqueous phase.[4][11] This increases the ionic strength of the aqueous layer, making it a less favorable environment for the organic analyte and thereby promoting its partitioning into the organic solvent.
-
The Solution: Incorporate a Salting-Out Step:
-
After acidification, add NaCl or Na₂SO₄ to your aqueous sample until it is saturated or near-saturated.
-
Ensure the salt is fully dissolved before adding the organic solvent.
-
Q2: I'm observing a persistent emulsion layer between the aqueous and organic phases. How can I break it?
Answer:
Emulsion formation is a common frustration in LLE, especially with complex biological samples that contain endogenous surfactants like lipids and proteins.[8] The goal is to destabilize this mixture without compromising your analyte.
Preventative Measures First:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction vessel multiple times. This reduces the energy input that creates fine droplets.
Techniques to Break a Formed Emulsion:
-
Centrifugation (Most Effective):
-
How it Works: The g-force applied during centrifugation forces the coalescence of the small droplets that form the emulsion.[11]
-
Protocol: Centrifuge the sample at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes. This is often the most effective and cleanest method.
-
-
Addition of Brine (Saturated NaCl solution):
-
Filtration through Glass Wool:
-
How it Works: The fine fibers of glass wool can help to coalesce the emulsified droplets.
-
Protocol: Place a small plug of glass wool into the tip of a Pasteur pipette and filter the emulsion through it.
-
-
Patience and Gentle Agitation:
-
How it Works: Sometimes, simply allowing the mixture to stand for a period can lead to phase separation. Gently stirring the emulsion layer with a glass rod can also help to break it up.[8]
-
Q3: My final extract contains contaminants that interfere with my downstream analysis (e.g., LC-MS, GC-MS). How can I improve the cleanliness of my extract?
Answer:
Extract cleanliness is vital for analytical accuracy and instrument longevity. Contaminants can arise from the biological matrix or the extraction process itself.
Strategy 1: Back-Extraction
-
The Science: This is a powerful technique to clean up an extract containing neutral or basic impurities. After extracting the protonated β-(2-Methoxyphenoxy)lactic acid into the organic phase, you can then selectively transfer it back into a fresh aqueous phase, leaving many impurities behind.
-
Protocol:
-
Perform the initial extraction as described (acidic aqueous phase -> organic phase).
-
Separate the organic layer containing your analyte.
-
Add a fresh, basic aqueous solution (e.g., dilute sodium bicarbonate, pH ≈ 8-9) to this organic layer.
-
Mix thoroughly. The β-(2-Methoxyphenoxy)lactic acid will now be deprotonated (R-COO⁻) and will partition into the new basic aqueous phase, leaving non-acidic impurities in the organic layer.
-
Collect the new aqueous layer, re-acidify it, and perform a final extraction into a fresh organic solvent. This multi-step process significantly enhances purity.
-
Strategy 2: Solid-Phase Extraction (SPE)
-
The Science: SPE is an alternative to LLE that can offer superior selectivity and cleaner extracts.[3] It involves passing the liquid sample through a solid sorbent that retains the analyte, followed by washing away interferences and then eluting the analyte with a small volume of solvent. For an acidic compound, an anion-exchange SPE cartridge would be appropriate.
-
When to Consider SPE: If LLE consistently yields impure extracts or if you require a higher degree of sample concentration, SPE is a valuable alternative.
Frequently Asked Questions (FAQs)
-
What is the best organic solvent-to-aqueous sample volume ratio?
-
A common starting point is a 1:1 or 2:1 ratio of organic solvent to aqueous sample. However, this can be optimized. Using a larger volume of organic solvent can improve recovery but will require a longer evaporation time.
-
-
Should I perform one extraction with a large volume of solvent or multiple extractions with smaller volumes?
-
Multiple extractions with smaller volumes are more efficient at recovering the analyte than a single extraction with a large volume. For example, three extractions with 10 mL of ethyl acetate will yield a higher recovery than one extraction with 30 mL.
-
-
How should I store my samples before and after extraction?
-
Biological samples (urine, plasma) should be stored at -20°C or -80°C to prevent degradation of metabolites. After extraction, the organic extract should be stored in a sealed vial at low temperature, protected from light, and preferably under an inert atmosphere (e.g., nitrogen) if long-term storage is required before analysis.
-
-
My analyte seems to be degrading during the process. What can I do?
-
While β-(2-Methoxyphenoxy)lactic acid is relatively stable, degradation can occur, especially at elevated temperatures. Ensure that solvent evaporation is performed at a low temperature (e.g., < 40°C) and consider using a stream of nitrogen to speed up the process. Avoid prolonged exposure to strong acids or bases if possible.
-
References
-
PubChem. (n.d.). Guaifenesin. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). beta-(2-Methoxyphenoxy)lactic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]
-
Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. (2023). National Institutes of Health. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Wikipedia. (n.d.). Guaifenesin. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Extraction of Drug from the Biological Matrix: A Review. Retrieved from [Link]
-
ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of two extraction procedures for urinary organic acids prior to gas chromatography-mass spectrometry. Retrieved from [Link]
-
MDPI. (2022). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Retrieved from [Link]
-
T3DB. (n.d.). Guaifenesin (T3D4556). Retrieved from [Link]
-
PharmaCompass. (n.d.). Guaifenesin. Retrieved from [Link]
-
SlideShare. (n.d.). extraction of drug from biological matrix.pptx. Retrieved from [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]
-
PubMed. (1972). beta-(2-Methoxyphenoxy)lactic acid, the major urinary metabolite of glyceryl guaiacolate in man. Retrieved from [Link]
-
NatureWorks LLC. (n.d.). Solubility Study of Ingeo Biopolymer Grades in Common Organic Solvents. Retrieved from [Link]
-
PubMed. (2011). Sample treatment based on extraction techniques in biological matrices. Retrieved from [Link]
-
National Institutes of Health. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
StatPearls. (2024). Dextromethorphan Guaifenesin. NCBI Bookshelf. Retrieved from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). Guaifenesin. Retrieved from [Link]
-
SciSpace. (2016). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Se. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical and biological properties of the components of a bacteriocinnlike complex formed by a hybrid strain of Lactococcus lactis subsp. lactis FF116[12]. Retrieved from [Link]
Sources
- 1. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. -(2-Methoxyphenoxy)lactic acid, the major urinary metabolite of glyceryl guaiacolate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future [mdpi.com]
- 5. guidechem.com [guidechem.com]
- 6. beta-(2-Methoxyphenoxy)lactic acid | C10H12O5 | CID 151727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beta-(2-methoxyphenoxy)lactic acid | 13057-65-3 [chemicalbook.com]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. azom.com [azom.com]
- 10. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. natureworksllc.com [natureworksllc.com]
Technical Support Center: Enhancing the Detection Sensitivity of β-(2-Methoxyphenoxy)lactic Acid
Welcome to the dedicated technical support guide for the analysis of β-(2-Methoxyphenoxy)lactic acid. As a key metabolite of the widely used expectorant guaifenesin, the accurate and sensitive quantification of this polar acidic compound is critical in pharmacokinetic studies, drug metabolism research, and clinical toxicology.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges and improve detection sensitivity.
Understanding the Analyte: β-(2-Methoxyphenoxy)lactic Acid
β-(2-Methoxyphenoxy)lactic acid is a polar, acidic molecule with a molecular weight of 212.20 g/mol and the chemical formula C₁₀H₁₂O₅. Its structure, containing both a carboxylic acid and a secondary alcohol functional group, presents distinct challenges for conventional analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₅ | PubChem |
| Molecular Weight | 212.20 g/mol | PubChem |
| IUPAC Name | 2-hydroxy-3-(2-methoxyphenoxy)propanoic acid | PubChem |
| Known Parent Compound | Guaifenesin | [1] |
Core Analytical Challenges
The primary difficulties in achieving high-sensitivity detection of β-(2-Methoxyphenoxy)lactic acid stem from its inherent physicochemical properties:
-
High Polarity: Leads to poor retention on traditional reversed-phase (RP) HPLC columns, often causing the analyte to elute in the solvent front where matrix interference is highest.
-
Acidic Nature: The carboxylic acid group can interact with active sites on silica-based columns, leading to peak tailing. Its charge state is also pH-dependent, which can cause retention time variability if the mobile phase is not adequately buffered.
-
Low Volatility: The presence of hydroxyl and carboxyl groups makes direct analysis by gas chromatography (GC) challenging without derivatization.
-
Ion Suppression in Mass Spectrometry (MS): Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source, reducing sensitivity.
Frequently Asked Questions (FAQs)
Q1: My β-(2-Methoxyphenoxy)lactic acid peak is showing poor retention and eluting near the void volume on my C18 column. What can I do?
This is a classic issue for polar analytes. Here are several strategies to improve retention:
-
Consider a Different Stationary Phase: Standard C18 columns are often too non-polar. Consider using a polar-endcapped C18, a polar-embedded phase, or a mixed-mode column that incorporates both reversed-phase and anion-exchange characteristics.[2]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds and can be an excellent alternative to reversed-phase chromatography.
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized analyte, increasing its hydrophobicity and retention on a reversed-phase column. For LC-MS applications, volatile ion-pairing agents are essential.
Q2: I am observing significant peak tailing. What is the likely cause and solution?
Peak tailing for an acidic compound like β-(2-Methoxyphenoxy)lactic acid is often due to secondary interactions with the stationary phase.
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid group. This will keep the analyte in its neutral, protonated form, minimizing interactions with residual silanols on the silica support.
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns with thorough end-capping will have fewer free silanol groups available for undesirable interactions.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to saturate active sites on the stationary phase and improve peak shape.
Q3: My LC-MS sensitivity is low due to ion suppression. How can I mitigate this?
Ion suppression is a common challenge in bioanalysis. The following steps can help:
-
Improve Chromatographic Separation: Ensure the analyte is well-separated from other matrix components. The strategies in Q1 for improving retention will also help move the analyte away from the highly interfering solvent front.
-
Optimize Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids and salts.
-
Adjust ESI Source Parameters: Optimize the electrospray ionization (ESI) source settings, including capillary voltage, gas flow rates, and temperature, to maximize the signal for your specific analyte.
-
Consider Negative Ion Mode: As an acidic compound, β-(2-Methoxyphenoxy)lactic acid will readily deprotonate. Electrospray ionization in negative ion mode (ESI-) is often more sensitive for such analytes.
Q4: Can I analyze β-(2-Methoxyphenoxy)lactic acid by Gas Chromatography (GC)?
Direct analysis by GC is not recommended due to the low volatility and potential for thermal degradation of the analyte. However, GC-MS can be a very sensitive technique if a derivatization step is employed to increase volatility and thermal stability.
Troubleshooting Guides & Protocols
Guide 1: HPLC/LC-MS Method Development and Optimization
This guide provides a systematic approach to developing a sensitive and robust method for β-(2-Methoxyphenoxy)lactic acid using liquid chromatography.
Caption: Workflow for HPLC/LC-MS method development.
This protocol provides a starting point for analysis. Further optimization will be required.
-
Column Selection:
-
Start with a C18 column with polar end-capping (e.g., Waters Acquity UPLC BEH C18, Agilent Zorbax SB-AQ).
-
If retention is insufficient, switch to a mixed-mode column (e.g., Helix Chromatography Coresep 100).[2]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile modifier compatible with mass spectrometry and helps to protonate the analyte for better retention in reversed-phase.
-
Mobile Phase B: Acetonitrile.
-
Alternative for poor retention: Prepare a 10 mM ammonium acetate solution in water as Mobile Phase A. This can improve peak shape and retention for acidic compounds.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 10 minutes.
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Settings (ESI-):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MS Scan: Full scan from m/z 100-300 to find the deprotonated molecule [M-H]⁻ (expected at m/z 211.06).
-
MS/MS: Fragment the precursor ion (m/z 211.06) to identify characteristic product ions for Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
-
Guide 2: GC-MS Method Development via Derivatization
For labs equipped with GC-MS, derivatization can provide excellent sensitivity. This guide outlines the process of silylation.
Sources
Technical Support Center: Analysis of β-(2-Methoxyphenoxy)lactic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of β-(2-Methoxyphenoxy)lactic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this critical metabolite. As the major urinary metabolite of widely used drugs like Guaifenesin (also known as glyceryl guaiacolate) and a metabolite of Mephenoxalone, its accurate quantification is paramount.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. Our focus is on a persistent challenge in bioanalysis: identifying and eliminating sources of contamination. We will explore the causality behind analytical phenomena and provide field-proven strategies to ensure the integrity and trustworthiness of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Matrix - Pre-Analytical and Sample-Related Contamination
This section addresses issues that arise from the biological sample itself, from collection to initial handling, before any significant preparation steps have been taken.
Question 1: I'm observing unexpected peaks in my blank matrix (urine/plasma) even before spiking my analyte. What are the likely sources?
Answer: This is a classic issue of endogenous matrix interference. Biological fluids are complex mixtures, and it's common for native compounds to co-elute with or have similar mass-to-charge ratios (m/z) as your target analyte.
-
Causality & Explanation: The polarity and structure of β-(2-Methoxyphenoxy)lactic acid make it susceptible to interference from other organic acids or structurally similar metabolites naturally present in urine or plasma.[4][5] Furthermore, improper sample handling can introduce external contaminants or cause changes in the matrix composition. For instance, bacterial growth in improperly stored urine samples can produce a host of interfering organic acids.
-
Troubleshooting Steps:
-
Confirm the Source: Analyze multiple lots of blank matrix from different donors to determine if the interference is consistent or donor-specific.
-
Improve Chromatographic Resolution: The most effective solution is often to modify your High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method. Adjusting the mobile phase gradient, changing the pH, or switching to a column with a different selectivity (e.g., a mixed-mode column) can separate the interfering peak from your analyte.[6] For organic acids, operating at a low pH (e.g., 2.9) can improve peak shape and retention.[6]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation technique. If you are using a simple protein precipitation ("crash"), consider moving to a liquid-liquid extraction (LLE) or, for maximum cleanup, a solid-phase extraction (SPE) protocol.[7][8]
-
Utilize High-Resolution Mass Spectrometry (MS): If using LC-MS, a high-resolution mass spectrometer can often distinguish between your analyte and an interfering compound, even if they have the same nominal mass.
-
Question 2: My analyte signal is inconsistent or decreases in processed samples left on the autosampler. What's causing this instability?
Answer: This points to analyte degradation within the biological matrix, a critical and often overlooked issue. The ester and hydroxyl groups in β-(2-Methoxyphenoxy)lactic acid can be targets for enzymatic activity.
-
Causality & Explanation: Endogenous enzymes, particularly esterases present in plasma, can degrade your analyte even at room temperature or refrigerated conditions.[9] This degradation is a chemical change, leading to a direct loss of the compound you intend to measure. The stability can be influenced by the choice of anticoagulant used during blood collection; for example, some ester-containing compounds are less stable in heparinized plasma compared to plasma collected with sodium fluoride, an enzyme inhibitor.[9]
-
Preventative Measures & Protocol:
-
Immediate Quenching: For cellular or tissue samples, enzymatic activity must be stopped instantly. This requires rapid quenching protocols, such as immediate immersion in a cold organic solvent mixture.[5]
-
Use of Inhibitors: For plasma samples, collect blood in tubes containing enzyme inhibitors like sodium fluoride.
-
Control pH and Temperature: Adjust the sample pH and keep samples at low temperatures (e.g., <4°C) at all times to reduce enzymatic activity.
-
Perform Stability Assessment: You must validate the stability of your analyte in the matrix under the conditions of your experiment.
-
-
Spike: Spike a fresh pool of blank plasma with the analyte at a known concentration (e.g., mid-range of your calibration curve).
-
Aliquot: Immediately divide the sample into multiple aliquots.
-
Time Zero (T=0): Process and analyze three aliquots immediately to establish the baseline concentration.
-
Incubate: Leave the remaining aliquots on the benchtop (or in the autosampler) under the same conditions as your study samples.
-
Time Points: At specific time points (e.g., 2, 4, 8, 24 hours), process and analyze three aliquots.
-
Evaluate: Calculate the percentage of analyte remaining at each time point relative to T=0. A loss of >15% typically indicates unacceptable instability.
Section 2: The Process - Contamination from Sample Preparation
Contamination introduced during sample extraction and preparation is one of the most common and frustrating issues in trace-level analysis.
Question 3: My procedural blanks (reagents without matrix) are showing contaminant peaks. How do I trace the source?
Answer: This is a clear indication that one or more of your reagents or consumables are contaminated. A systematic approach is required to isolate the source.
-
Causality & Explanation: Contaminants can originate from solvents, acids, buffers, water, or, very commonly, from plasticware. "Extractables" are compounds that can be pulled from materials under harsh conditions, while "leachables" are compounds that migrate into your sample under normal use.[10][11] Common leachables from plastics include plasticizers (phthalates), antioxidants, and slip agents.
-
Troubleshooting Workflow: The key is to test each component of your workflow in isolation.
Caption: Workflow illustrating potential contamination entry points during a typical extraction procedure.
-
Systematic Check:
-
Solvents: Inject each of your sample preparation solvents directly into the analytical instrument. Use only high-purity, LC-MS grade solvents and reagents.
-
Reagents: Prepare a "blank" by performing the entire extraction procedure with high-purity water instead of the biological matrix.
-
Plasticware: Soak pipette tips, microcentrifuge tubes, and autosampler vials in your final reconstitution solvent for a few hours. Inject the solvent and look for the contaminant peaks. If found, switch to a different brand of plasticware or use deactivated glass where possible.
-
| Contaminant Source | Common Compounds | Mitigation Strategy |
| Solvents (Acetonitrile, Methanol) | Plasticizers, formulation agents | Use highest grade available (LC-MS or equivalent). Purchase in smaller bottles to minimize contamination from air and repeated opening. |
| Water | Organic compounds, ions, bacteria | Use a high-quality water purification system (18.2 MΩ·cm). |
| Plastic Tubes/Plates | Phthalates, antioxidants (e.g., BHT), slip agents (e.g., oleamide) | Pre-rinse with solvent. Test different brands for cleanliness. Switch to polypropylene or deactivated glass if necessary. |
| Autosampler Vial Septa | Siloxanes, plasticizers | Use PTFE-lined septa. Avoid overtightening caps, which can cause septa to core and deposit particles. |
Section 3: The System - Chromatographic and Instrumental Contamination
Even with a perfect sample, the analytical instrument itself can be a significant source of contamination, often appearing as "ghost peaks," a high baseline, or signal suppression.
Question 4: I see a peak in my chromatogram at the same retention time in every injection, including solvent blanks run after my samples. What is it?
Answer: This is a classic symptom of system carryover or a contaminated mobile phase.
-
Causality & Explanation:
-
Carryover: Analyte from a previous, high-concentration injection adsorbs onto active sites within the injection port, valve, tubing, or head of the analytical column. It then slowly bleeds off in subsequent injections, appearing as a small "ghost peak."
-
Contaminated Mobile Phase: A low-level contaminant in your water or organic solvent will be continuously pumped through the system, resulting in a high baseline or discrete peaks if the contaminant accumulates on the column and elutes during the gradient.[12] Trifluoroacetic acid (TFA), while a good peak shape modifier, is a known ion-suppressing agent and can be difficult to flush from a system.[12] Using volatile additives like formic acid or ammonium formate is highly recommended for LC-MS.[12]
-
Caption: Decision tree for troubleshooting instrumental contamination sources.
-
Remove Column: Disconnect the column and replace it with a union.
-
Prepare Flush Solvents:
-
Solvent A: HPLC-grade water
-
Solvent B: HPLC-grade acetonitrile or methanol
-
Solvent C: HPLC-grade isopropanol
-
Solvent D: 50:50:1 Isopropanol/Water/Formic Acid (for acidic contaminants)
-
-
Systematic Flush: Sequentially pump each solvent through the system (both flow paths if you have a binary pump) for at least 30 minutes each, directing the flow to waste. A common sequence is Water -> Acetonitrile -> Isopropanol -> Water.
-
Re-equilibrate: Install the column and equilibrate with your initial mobile phase conditions until you see a stable, low baseline.
Section 4: Contamination from Related Substances
Because β-(2-Methoxyphenoxy)lactic acid is a metabolite, you must consider interference from the parent drug and other related compounds.
Question 5: I'm analyzing urine samples from a clinical study. Could impurities in the administered Guaifenesin drug product interfere with my assay?
Answer: Yes, absolutely. Process impurities from the synthesis of the parent drug or other metabolites can be excreted and cause interference.
-
Causality & Explanation: The synthesis of Guaifenesin can result in several known impurities, such as Guaiacol (the starting material) and 2-(2-methoxyphenoxy)-1,3-propanediol.[13][14] Additionally, the human body metabolizes Guaifenesin and Mephenoxalone through various pathways, creating a profile of related substances in urine.[1][3] If these compounds are not chromatographically resolved from β-(2-Methoxyphenoxy)lactic acid, they will lead to an overestimation of your analyte.
-
Mitigation Strategy:
-
Obtain Standards: Whenever possible, obtain analytical standards for the major known impurities and metabolites of the parent drug.
-
Develop a Stability-Indicating Method: During method development, spike your analyte with these related substances to ensure your chromatography can separate them. A method that can resolve the analyte from all potential interferents is called "stability-indicating" or, more broadly, "specific."[15]
-
Mass Spectrometry: Use MS detection (ideally MS/MS) to provide an additional layer of specificity. By monitoring a specific precursor-to-product ion transition for your analyte, you can eliminate signals from most, but not all, interferences.
-
| Compound Name | Relation to Analyte | Potential for Interference |
| Guaifenesin | Parent Drug | Should be well-separated due to different polarity. |
| Guaiacol | Synthesis Impurity/Metabolite | More non-polar; likely to elute later in reversed-phase.[14] |
| Isoguaifenesin | Synthesis Impurity | Isomeric; may be challenging to separate.[16] |
| 2-(2-methoxyphenoxy)-1,3-propanediol | Synthesis Impurity | Structurally similar; separation must be confirmed.[13] |
| Other Glucuronide/Sulfate Conjugates | Other Metabolites | Generally much more polar; likely to elute earlier in reversed-phase. |
Section 5: Special Considerations for Chiral and GC/MS Analysis
Question 6: I am using Gas Chromatography/Mass Spectrometry (GC/MS). What are some unique contamination sources I should be aware of?
Answer: GC/MS analysis of polar organic acids like β-(2-Methoxyphenoxy)lactic acid almost always requires a derivatization step to make them volatile. This step is a major source of potential contamination.[17][18][19]
-
Causality & Explanation:
-
Derivatization Reagents: The reagents themselves (e.g., silylating agents like BSTFA or MSTFA) can contain impurities or degrade over time.
-
Side Products: The derivatization reaction may not be 100% efficient, leading to side products that create extraneous peaks in the chromatogram.
-
System Artifacts: Column bleed (especially from older columns) and siloxanes leached from inlet septa are common contaminants in GC/MS systems.
-
-
Best Practices:
-
Analyze the Reagent: Always run a "reagent blank" where you derivatize and inject the solvent without any analyte to see what contaminants the reagent contributes.
-
Optimize the Reaction: Carefully optimize the reaction time, temperature, and stoichiometry to maximize the yield of the desired derivative and minimize side products.
-
Use High-Quality Consumables: Use high-temperature, low-bleed septa and columns to minimize system-related background noise.
-
Question 7: My analysis requires separating the D- and L- enantiomers of β-(2-Methoxyphenoxy)lactic acid. Can this process introduce contamination?
Answer: While the chiral separation process itself doesn't typically "add" contaminants, it can be highly sensitive to mobile phase composition, and impurities can have a greater impact on resolution.
-
Causality & Explanation: Chiral separation relies on subtle differences in the transient interactions between the enantiomers and a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[20][21][22] Any contaminant that can interact with the chiral selector can disrupt this delicate equilibrium, leading to a loss of resolution or poor peak shape.
-
Best Practices:
-
Mobile Phase Purity is Paramount: The purity of the solvents and any additives (e.g., acids, bases, or ion-pairing agents) used in the mobile phase is even more critical than in standard achiral chromatography. Even trace impurities can affect the performance of the chiral selector.
-
Guard Your Column: Chiral columns are expensive and can be sensitive to contamination. Always use a guard column to protect the primary analytical column from matrix components.
-
Indirect Derivatization: If you are using an indirect method (derivatizing the enantiomers with a chiral reagent to form diastereomers), be aware that the chiral derivatizing reagent itself can be a source of contamination or side-product formation, similar to the issues in GC/MS.[23]
-
References
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. Retrieved from [Link]
-
Waters Corporation. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Application Note, 720006742en. Retrieved from [Link]
-
Vandenheuvel, W. J., Smith, J. L., & Silber, R. H. (1972). beta-(2-Methoxyphenoxy)lactic acid, the major urinary metabolite of glyceryl guaiacolate in man. Journal of Pharmaceutical Sciences, 61(12), 1997–1998. Retrieved from [Link]
-
Uang, Y. S., et al. (n.d.). Determination of mephenoxalone in human plasma sample by high-performance liquid chromatography-fluorescence detection. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). beta-(2-Methoxyphenoxy)lactic acid. PubChem Compound Database. Retrieved from [Link]
-
Gergov, M., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(15), 5033. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Extractables and Leachables in Pharmaceutical Products. Retrieved from [Link]
- De Sio, F., et al. (2008). Method for chiral separation of lactic acid enantiomers. Google Patents, US20080311615A1.
-
ResearchGate. (n.d.). (PDF) Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Eckhardt, G., Goenechea, S., & Gielsdorf, W. (1977). [Isolation and identification of some metabolites of mephenoxalone (Control-OM) from human urine (author's transl)]. Journal of Clinical Chemistry and Clinical Biochemistry, 15(3), 115–120. Retrieved from [Link]
- Tufar, P., et al. (2018). Chemoenzymatic synthesis of peptide beta-lactones and beta-hydroxy acids. Google Patents, US20180265905A1.
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Rabinowitz, J. D., & Kimball, E. (2007). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 76, 321–354. Retrieved from [Link]
-
Schieffer, G. W., Smith, W. O., Lubey, G. S., & Newby, D. G. (1984). Determination of the structure of a synthetic impurity in guaifenesin: modification of a high-performance liquid chromatographic method for phenylephrine hydrochloride, phenylpropanolamine hydrochloride, guaifenesin, and sodium benzoate in dosage forms. Journal of Pharmaceutical Sciences, 73(12), 1856–1858. Retrieved from [Link]
-
Liu, H., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Molecules, 24(12), 2213. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Foltz, R. L. (n.d.). GC/MS Assays for Abused Drugs in Body Fluids. GovInfo. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Extractables & Leachables in Pharmaceutical Products. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]
-
Bell, D. (2014). How to Avoid Problems in LC–MS. LCGC International. Retrieved from [Link]
-
Reddy, B., et al. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods, 2(4), 231-235. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of lactic acid enantiomers using macrocyclic.... Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
Jordi Labs. (n.d.). Understanding Extractables and Leachables Analysis for the Pharmaceutical Industry. Retrieved from [Link]
-
MetaboAnalyst. (n.d.). MetaboAnalyst 6.0. Retrieved from [Link]
-
Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link]
-
Li, S., et al. (2022). Guide to Metabolomics Analysis: A Bioinformatics Workflow. International Journal of Molecular Sciences, 23(3), 1337. Retrieved from [Link]
-
Wang, Y., et al. (2019). Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry. Journal of Separation Science, 42(15), 2535–2543. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]
-
SIELC Technologies. (n.d.). USP Methods for the Analysis of Guaifenesin Using a Legacy L1 Column. Retrieved from [Link]
-
Liu, Y., et al. (2023). Determination of β2-Agonist Residues in Fermented Ham Using UHPLC-MS/MS after Enzymatic Digestion and Sulfonic Resin Solid Phase Purification. Foods, 12(5), 947. Retrieved from [Link]
-
Dong, M. W., & Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. Retrieved from [Link]
-
IntechOpen. (2023). Analysis of Drugs of Abuse by Gas Chromatography–Mass Spectrometry (GC-MS). Retrieved from [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Extractable and Leachable Testing in Pharmaceutical Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Extractables and Leachables: Testing of Pharmaceutical Packaging to Ensure Drug Safety and Efficacy. Retrieved from [Link]
Sources
- 1. -(2-Methoxyphenoxy)lactic acid, the major urinary metabolite of glyceryl guaiacolate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta-(2-Methoxyphenoxy)lactic acid | C10H12O5 | CID 151727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Isolation and identification of some metabolites of mephenoxalone (Control-OM) from human urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Determination of β2-Agonist Residues in Fermented Ham Using UHPLC-MS/MS after Enzymatic Digestion and Sulfonic Resin Solid Phase Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Extractables And Leachables Testing For Drug Safety [shimadzu.com.sg]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of the structure of a synthetic impurity in guaifenesin: modification of a high-performance liquid chromatographic method for phenylephrine hydrochloride, phenylpropanolamine hydrochloride, guaifenesin, and sodium benzoate in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emergingstandards.usp.org [emergingstandards.usp.org]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. emergingstandards.usp.org [emergingstandards.usp.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 23. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Beta-(2-Methoxyphenoxy)lactic Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of drug development and clinical research, the precise and accurate measurement of drug metabolites is paramount. Beta-(2-Methoxyphenoxy)lactic acid, the primary urinary metabolite of the widely used expectorant guaifenesin, serves as a critical biomarker for pharmacokinetic studies and can be indicative of excessive medication use, potentially leading to adverse effects such as urolithiasis.[1] The ability to reliably quantify this metabolite across different laboratories is fundamental to ensuring data integrity and comparability in multi-site studies and for establishing clear clinical benchmarks.
This guide provides an in-depth comparison of analytical methodologies for the measurement of beta-(2-Methoxyphenoxy)lactic acid, grounded in the principles of scientific integrity and field-proven insights. We will explore the nuances of experimental design, delve into the causality behind methodological choices, and present a framework for conducting a robust inter-laboratory comparison. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to not only perform these measurements with confidence but also to critically evaluate and compare data from various sources.
The Significance of Measuring Beta-(2-Methoxyphenoxy)lactic Acid
Guaifenesin is rapidly metabolized in the body, with beta-(2-Methoxyphenoxy)lactic acid being the major metabolite excreted in the urine. Monitoring its concentration is crucial for several reasons:
-
Pharmacokinetic and Bioavailability Studies: Accurate measurement is essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of guaifenesin.
-
Patient Compliance and Dosing: Urinary concentrations can provide insights into patient adherence to prescribed guaifenesin-containing medications.
-
Clinical Toxicology: Excessive intake of guaifenesin can lead to the formation of urinary calculi composed of a calcium salt of beta-(2-Methoxyphenoxy)lactic acid.[1] Therefore, its quantification is vital in clinical toxicology to investigate and manage such adverse events.
Given the clinical importance, it is imperative that analytical methods are not only accurate and precise within a single laboratory but also demonstrate a high degree of reproducibility between different analytical sites.
Analytical Methodologies: A Comparative Overview
The two most prevalent and robust analytical techniques for the quantification of small molecule drug metabolites like beta-(2-Methoxyphenoxy)lactic acid in biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For beta-(2-Methoxyphenoxy)lactic acid, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separated analyte is then detected by its absorbance of ultraviolet light at a specific wavelength.
Causality of Experimental Choices:
-
Column Chemistry (e.g., C18): A C18 column is chosen for its hydrophobicity, which effectively retains and separates moderately polar compounds like beta-(2-Methoxyphenoxy)lactic acid from the more polar components of the urine matrix.
-
Mobile Phase Composition (e.g., Acetonitrile/Water with Formic Acid): The ratio of acetonitrile to water is optimized to achieve the desired retention time and peak shape. Formic acid is added to acidify the mobile phase, which suppresses the ionization of the carboxylic acid group on the analyte, leading to better retention and peak symmetry on a reversed-phase column.
-
UV Detection Wavelength (e.g., ~275 nm): The wavelength is selected based on the UV absorbance maximum of the 2-methoxyphenoxy chromophore in the analyte, ensuring maximal sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion corresponding to the analyte's molecular weight is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
Causality of Experimental Choices:
-
Ionization Source (e.g., ESI in Negative Mode): Electrospray ionization is a soft ionization technique suitable for polar molecules. The negative ion mode is chosen because the carboxylic acid group of beta-(2-Methoxyphenoxy)lactic acid is readily deprotonated to form a stable negative ion [M-H]-, leading to high sensitivity.
-
MRM Transitions: The selection of a specific precursor ion (the deprotonated molecule) and a characteristic product ion (a stable fragment) ensures that the signal is highly specific to the analyte, minimizing interference from other matrix components.
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., beta-(2-Methoxyphenoxy)lactic acid-d3) is the ideal internal standard. It co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Inter-laboratory Comparison Study Design
An inter-laboratory comparison, also known as a proficiency test or round-robin study, is essential to assess the reproducibility and comparability of results obtained by different laboratories.
Study Objective
To evaluate the inter-laboratory variability in the quantification of beta-(2-Methoxyphenoxy)lactic acid in human urine and to compare the performance of HPLC-UV and LC-MS/MS methodologies.
Study Design Workflow
Caption: Workflow for the inter-laboratory comparison study.
Experimental Protocols
-
Urine Collection: A pool of human urine is collected from donors who have not consumed guaifenesin-containing products for at least 7 days.
-
Sample Spiking: The pooled urine is divided into aliquots. A certified reference standard of beta-(2-Methoxyphenoxy)lactic acid is used to spike the aliquots to achieve a range of clinically relevant concentrations (e.g., low, medium, and high levels). A blank (unspiked) sample is also included.
-
Homogeneity and Stability Testing: Before distribution, the spiked samples are rigorously tested for homogeneity to ensure that each vial contains the same concentration of the analyte. Stability testing is also performed to confirm that the analyte concentration remains constant under the proposed storage and shipping conditions.
-
Sample Blinding and Distribution: The samples are blinded with unique identifiers and distributed to the participating laboratories along with a detailed protocol and reporting instructions.
A. Sample Preparation (for both HPLC-UV and LC-MS/MS):
-
Thaw the urine sample at room temperature.
-
Vortex the sample for 10 seconds.
-
To 100 µL of urine, add 10 µL of internal standard solution (for LC-MS/MS, a stable isotope-labeled standard; for HPLC-UV, a structurally similar compound not present in urine).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
B. HPLC-UV Method Parameters (Hypothetical):
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 30% Acetonitrile, 70% Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 275 nm
C. LC-MS/MS Method Parameters (Hypothetical):
-
Column: C18, 100 x 2.1 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
MRM Transitions:
-
beta-(2-Methoxyphenoxy)lactic acid: Precursor > Product (e.g., m/z 211 > 137)
-
Internal Standard: Precursor > Product
-
Data Analysis and Interpretation
The results from the participating laboratories are collected and statistically analyzed to assess performance.
Data Presentation
The following table presents a hypothetical summary of results from an inter-laboratory comparison study with five participating laboratories.
| Laboratory | Method | Sample A (Low Conc.) - Reported Value (µg/mL) | Sample B (Medium Conc.) - Reported Value (µg/mL) | Sample C (High Conc.) - Reported Value (µg/mL) |
| Lab 1 | HPLC-UV | 12.5 | 55.2 | 115.8 |
| Lab 2 | LC-MS/MS | 10.8 | 49.5 | 102.3 |
| Lab 3 | HPLC-UV | 13.1 | 58.9 | 120.1 |
| Lab 4 | LC-MS/MS | 10.5 | 50.1 | 101.5 |
| Lab 5 | LC-MS/MS | 11.2 | 51.3 | 104.7 |
| Assigned Value | 11.0 | 50.0 | 103.0 | |
| Acceptable Range (±20%) | 8.8 - 13.2 | 40.0 - 60.0 | 82.4 - 123.6 |
Performance Evaluation
Z-Score: A common metric for evaluating performance in proficiency testing is the z-score, which is calculated as:
z = (x - X) / σ
where:
-
x is the participant's result
-
X is the assigned value (the consensus mean or a value determined by a reference laboratory)
-
σ is the standard deviation for proficiency assessment
A z-score between -2 and 2 is generally considered satisfactory.
Coefficient of Variation (CV%): The CV% across all laboratories for each sample provides a measure of the overall inter-laboratory precision.
Discussion of Potential Sources of Variability
The results in the hypothetical table suggest that the LC-MS/MS methods (Labs 2, 4, and 5) yielded results closer to the assigned values with less variability compared to the HPLC-UV methods (Labs 1 and 3). Potential sources of this variability include:
-
Method Specificity: HPLC-UV may be more susceptible to interferences from other compounds in the urine matrix that absorb at the same wavelength, leading to positively biased results. LC-MS/MS, with its highly specific MRM detection, is less prone to such interferences.
-
Calibration Standards: Differences in the preparation and handling of calibration standards can introduce systematic errors.
-
Sample Preparation: Inconsistent recovery during the sample preparation steps (e.g., protein precipitation, solvent evaporation, and reconstitution) can lead to variability. The use of a stable isotope-labeled internal standard in LC-MS/MS effectively mitigates this source of error.
-
Instrumentation: Differences in instrument sensitivity, maintenance, and calibration can contribute to inter-laboratory discrepancies.
-
Data Processing: Variations in peak integration and quantification algorithms can also be a source of error.
Best Practices and Recommendations
Based on the principles of analytical chemistry and the potential sources of error identified, the following best practices are recommended for the measurement of beta-(2-Methoxyphenoxy)lactic acid:
-
Method of Choice: For research and clinical applications requiring high accuracy and specificity, LC-MS/MS is the recommended method.
-
Internal Standards: The use of a stable isotope-labeled internal standard is crucial for achieving the highest level of accuracy and precision in LC-MS/MS analysis.
-
Method Validation: All analytical methods must be thoroughly validated according to established guidelines (e.g., FDA, EMA) to demonstrate their suitability for the intended purpose. Validation parameters should include accuracy, precision, selectivity, sensitivity, recovery, and stability.
-
Participation in Proficiency Testing: Regular participation in external proficiency testing programs is essential for monitoring and improving laboratory performance and ensuring the comparability of results over time.
-
Standardized Operating Procedures (SOPs): Well-documented and strictly followed SOPs for all aspects of the analytical workflow, from sample receipt to data reporting, are critical for minimizing variability.
Conclusion
The reliable measurement of beta-(2-Methoxyphenoxy)lactic acid is of significant importance in both clinical and research settings. While both HPLC-UV and LC-MS/MS can be used for its quantification, LC-MS/MS offers superior specificity and accuracy, making it the preferred method for definitive measurements. A well-designed inter-laboratory comparison study is an invaluable tool for assessing the state of the art in measurement capability, identifying sources of error, and driving improvements in analytical performance. By adhering to best practices in method validation, employing appropriate internal standards, and participating in proficiency testing, laboratories can ensure the generation of high-quality, comparable data that can be confidently used for clinical decision-making and in the advancement of drug development.
References
-
Izumi, Y., Matsuda, F., Hirayama, A., Ikeda, K., Kita, Y., Horie, K., ... & Oda, Y. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites, 9(11), 257. [Link]
- Kushnir, M. M., Rockwood, A. L., & Meikle, A. W. (2010). A high-performance liquid chromatography-tandem mass spectrometry method for the analysis of β-2-methoxyphenoxy-lactic acid in urine. Journal of analytical toxicology, 34(5), 273-278. (Hypothetical Reference)
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Melikyan, L. A., Grigoryan, R. S., & Davtyan, T. K. (2014). Development and Validation of RP-HPLC Method for Simultaneous Determination of Guaifenesin Impurities in Multi Drug Combinations. Global Journal of Medical Research. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151727, beta-(2-Methoxyphenoxy)lactic acid. [Link]
-
Ravanbakhsh, S., Liu, P., Bjerrum, E. J., & Lewis, I. A. (2023). NMR metabolite quantification of a synthetic urine sample: an inter-laboratory comparison of processing workflows. Metabolomics, 19(8), 64. [Link]
-
Westgard, J. O. (n.d.). The Comparison of Methods Experiment. Westgard QC. [Link]
-
Kottke, M. K., He, S. Y., & St-Germain, M. E. (1998). Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. The Journal of urology, 160(5), 1813–1815. [Link]
-
Chen, Q., Jin, Y., & Wang, Y. (2024). Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. Research Square. [Link]
Sources
A Comparative Guide to Ensuring Analytical Method Robustness for Beta-(2-Methoxyphenoxy)lactic Acid
In the landscape of pharmaceutical development, the assurance of a drug product's quality is paramount. This assurance rests heavily on the reliability of the analytical methods used to quantify the active pharmaceutical ingredient (API) and its impurities. This guide provides an in-depth, comparative analysis of robustness testing for a stability-indicating analytical method developed for beta-(2-methoxyphenoxy)lactic acid, a significant metabolite and potential impurity of Guaifenesin.[1] We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Criticality of Robustness Testing
An analytical method that performs flawlessly in the hands of its developer but fails under the slight, inevitable variations of routine use is of little practical value. Robustness testing is the systematic evaluation of an analytical method's capacity to remain unaffected by small, deliberate variations in its parameters.[2] This process provides a critical indication of the method's reliability during normal usage and is a core requirement of regulatory bodies globally, as outlined in the International Council for Harmonisation (ICH) guidelines.[3] For beta-(2-methoxyphenoxy)lactic acid, a known impurity that can impact the safety and efficacy of Guaifenesin-containing products, a robust analytical method is non-negotiable.
Experimental Design: A Tale of Two Methods
To illustrate the principles of robustness testing, we will compare the performance of a hypothetical, newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for beta-(2-methoxyphenoxy)lactic acid (Method A) with a less optimized alternative (Method B). The objective is to demonstrate how deliberate variations in method parameters can affect key performance indicators and highlight the superior reliability of a well-developed method.
The Analytical Target: A Stability-Indicating HPLC Method
Our primary analytical tool is a Reverse-Phase HPLC (RP-HPLC) method with UV detection, designed to be stability-indicating. This means the method must be able to accurately quantify beta-(2-methoxyphenoxy)lactic acid in the presence of its degradation products. To achieve this, forced degradation studies are an integral part of the method development and validation process.[4]
Diagram: Robustness Testing Workflow
Caption: Workflow for robustness testing of an analytical method.
Comparative Robustness Study: Method A vs. Method B
Method A: Optimized Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Gradient elution with Mobile Phase A (0.02 M Potassium Phosphate buffer, pH 3.0) and Mobile Phase B (Acetonitrile)
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 224 nm
-
Injection Volume: 10 µL
Method B: Sub-Optimal HPLC Method
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 70% 0.05 M Ammonium Acetate buffer (pH 4.5) and 30% Methanol
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 276 nm
-
Injection Volume: 20 µL
Robustness Parameters and Variations
The following parameters were deliberately varied to assess the robustness of each method. The ranges for variation are based on common laboratory fluctuations.
| Parameter | Nominal Value (Method A) | Variation (+/-) | Nominal Value (Method B) | Variation (+/-) |
| Mobile Phase pH | 3.0 | 0.2 units | 4.5 | 0.2 units |
| Organic Modifier (%) | Gradient | ± 2% of gradient | 30% Methanol | ± 2% |
| Column Temperature | 30°C | ± 5°C | 35°C | ± 5°C |
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | 1.2 mL/min | ± 0.1 mL/min |
| Wavelength | 224 nm | ± 2 nm | 276 nm | ± 2 nm |
Acceptance Criteria for Robustness
For a method to be considered robust, the system suitability parameters should remain within acceptable limits despite the variations.
-
Resolution (Rs) between beta-(2-Methoxyphenoxy)lactic acid and nearest impurity/degradant: ≥ 2.0
-
Tailing Factor (Tf) for beta-(2-Methoxyphenoxy)lactic acid: ≤ 1.5
-
Relative Standard Deviation (RSD) of peak area for replicate injections: ≤ 2.0%
Experimental Data and Comparative Analysis
The following tables summarize the hypothetical results of the robustness study for both methods.
Table 1: Robustness Testing Results for Method A
| Parameter Varied | Variation | Resolution (Rs) | Tailing Factor (Tf) | RSD of Peak Area (%) |
| Nominal Conditions | - | 3.5 | 1.1 | 0.8 |
| Mobile Phase pH | 2.8 | 3.3 | 1.1 | 0.9 |
| 3.2 | 3.6 | 1.2 | 0.7 | |
| Organic Modifier (%) | -2% | 3.1 | 1.2 | 1.1 |
| +2% | 3.8 | 1.1 | 1.0 | |
| Column Temperature | 25°C | 3.2 | 1.1 | 0.9 |
| 35°C | 3.7 | 1.0 | 0.8 | |
| Flow Rate | 0.9 mL/min | 3.4 | 1.2 | 1.3 |
| 1.1 mL/min | 3.6 | 1.1 | 1.2 | |
| Wavelength | 222 nm | 3.5 | 1.1 | 1.5 |
| 226 nm | 3.5 | 1.1 | 1.4 |
Table 2: Robustness Testing Results for Method B
| Parameter Varied | Variation | Resolution (Rs) | Tailing Factor (Tf) | RSD of Peak Area (%) |
| Nominal Conditions | - | 2.2 | 1.4 | 1.5 |
| Mobile Phase pH | 4.3 | 1.8 | 1.6 | 1.8 |
| 4.7 | 2.5 | 1.3 | 1.6 | |
| Organic Modifier (%) | 28% | 1.7 | 1.7 | 2.5 |
| 32% | 2.6 | 1.3 | 2.1 | |
| Column Temperature | 30°C | 1.9 | 1.5 | 1.9 |
| 40°C | 2.4 | 1.3 | 1.7 | |
| Flow Rate | 1.1 mL/min | 2.0 | 1.6 | 2.8 |
| 1.3 mL/min | 2.3 | 1.4 | 2.6 | |
| Wavelength | 274 nm | 2.2 | 1.4 | 1.9 |
| 278 nm | 2.2 | 1.4 | 2.0 |
Analysis of Results:
The data clearly demonstrates the superior robustness of Method A . All system suitability parameters remained well within the acceptance criteria across all variations. The resolution was consistently high, and the tailing factor remained low, indicating a stable and reliable separation.
In contrast, Method B exhibited significant sensitivity to minor changes. Variations in mobile phase pH, organic modifier percentage, and flow rate resulted in the resolution dropping below the critical value of 2.0 and the tailing factor exceeding 1.5. This indicates that Method B is not robust and would be prone to failure in a routine quality control environment. The higher RSD values for peak area in Method B also suggest a lower level of precision under variable conditions.
Diagram: Impact of Parameter Variation on Resolution
Caption: Comparative impact of parameter variations on resolution.
Protocols for Key Experiments
Protocol 1: Forced Degradation Study
This protocol is essential to demonstrate the stability-indicating nature of the analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of beta-(2-methoxyphenoxy)lactic acid in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.[3]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for a total of 1.2 million lux hours.[1] Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Analysis: Analyze the unstressed and stressed samples using the HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[1]
Protocol 2: Robustness Testing
This protocol details the systematic variation of method parameters.
-
Prepare System Suitability Solution: Prepare a solution containing beta-(2-methoxyphenoxy)lactic acid and its known impurities or degradation products at a concentration suitable for assessing resolution.
-
Nominal Condition Run: Perform six replicate injections of the system suitability solution under the nominal method conditions to establish baseline performance and precision.
-
Parameter Variation Runs: For each parameter to be varied, adjust the HPLC system to the low and high levels of the specified range (e.g., for flow rate, run at 0.9 mL/min and 1.1 mL/min).
-
Data Acquisition: For each variation, inject the system suitability solution in triplicate.
-
Data Evaluation: For each run, calculate the resolution between the critical peak pair, the tailing factor for the main analyte, and the RSD of the peak areas.
-
Comparison: Compare the results from the varied conditions against the acceptance criteria to determine if the method is robust.
Conclusion: The Value of a Rigorous Approach
This comparative guide underscores the importance of a meticulous and systematic approach to robustness testing. Method A, developed with a clear understanding of the analyte's chemistry and chromatographic principles, demonstrates resilience to the minor fluctuations inherent in a real-world laboratory setting. In contrast, the less optimized Method B proves to be unreliable, highlighting the risks of employing an inadequately validated analytical procedure.
For researchers and drug development professionals, investing time and resources in comprehensive robustness testing is not merely a regulatory hurdle but a fundamental aspect of ensuring data integrity and, ultimately, patient safety. A robust analytical method is a cornerstone of a successful drug development program, providing the confidence needed to make critical decisions throughout the product lifecycle.
References
-
ResearchGate. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan Impurities in Pharmaceutical Formulations. Available at: [Link]
-
PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
LCGC International. (n.d.). Method Validation and Robustness. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
CORE. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and. Available at: [Link]
-
USP. (n.d.). Not A USP Compendial Standard A Resource for Informational Purpose Only. Available at: [Link]
-
SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. Available at: [Link]
-
PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation. Available at: [Link]
-
Innoscience. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
-
Rasayan Journal of Chemistry. (n.d.). ESTIMATION OF GUAIFENESIN FROM EXTENDED RELEASE DOSAGE FORM BY STABILITY INDICATING METHOD USING RP-HPLC TECHNIQUE. Available at: [Link]
-
Pelagia Research Library. (n.d.). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). PHARMACEUTICAL FORCED DEGRADATION STUDIES WITH REGULATORY CONSIDERATION. Available at: [Link]
-
Agilent. (2015). HPLC Separation Robustness and Ruggedness. Available at: [Link]
-
Global Journals. (n.d.). Development and Validation of RP-HPLC Method for Simultaneous Determination of Guaifenesin Impurities in Multi Drug Combinations. Available at: [Link]
-
PubMed. (n.d.). -(2-Methoxyphenoxy)lactic acid, the major urinary metabolite of glyceryl guaiacolate in man. Available at: [Link]
-
Global Journal of Medical Research. (n.d.). Development and Validation of RP-HPLC Method for Simultaneous Determination of Guaifenesin Impurities in Multi Drug Combinations. Available at: [Link]
-
Bulletin of Pharmaceutical Research. (n.d.). development and validation of new rp-hplc method for quantitative estimation of guaifenesin. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Lactic acid. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling beta-(2-Methoxyphenoxy)lactic acid
An In-Depth Guide to Personal Protective Equipment for Handling beta-(2-Methoxyphenoxy)lactic acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to build a framework of trust and safety by explaining the causality behind each procedural recommendation, moving beyond a simple checklist to a self-validating system of safe laboratory practices.
Hazard Assessment: A Data-Driven Approach
The first principle of laboratory safety is to understand the potential hazards. In the absence of specific data for beta-(2-Methoxyphenoxy)lactic acid, we must infer its likely hazard profile from its chemical structure: an organic carboxylic acid. We will use data from lactic acid and the closely related 2-Methoxyphenoxyacetic acid as primary surrogates.
These compounds are known to cause skin and eye irritation.[3][4][5] Therefore, it is prudent and scientifically sound to assume that beta-(2-Methoxyphenoxy)lactic acid presents similar, if not identical, hazards. The primary routes of potential exposure are through skin contact, eye contact, and inhalation of the solid powder.
| Hazard Statement | GHS Classification | Source Compound | Citation |
| Causes skin irritation | Skin Irritation, Category 2 | Lactic Acid, 2-Methoxyphenoxyacetic acid | [4][5] |
| Causes serious eye damage/irritation | Eye Damage/Irritation, Cat 1/2A | Lactic Acid, 2-Methoxyphenoxyacetic acid | [5][6] |
| Harmful if swallowed | Acute Toxicity, Oral, Cat 4 | 2-Methoxyphenoxyacetic acid, Guaifenesin | [5][7] |
| May cause respiratory irritation | STOT SE, Category 3 | 2-Methoxyphenoxyacetic acid | [5] |
This table summarizes the hazards of structurally similar compounds to establish a likely hazard profile for beta-(2-Methoxyphenoxy)lactic acid.
Core Directive: Personal Protective Equipment (PPE)
Based on the hazard assessment, a multi-layered PPE approach is mandatory to minimize exposure and ensure personnel safety.[8]
Eye and Face Protection
Direct contact with organic acids can cause serious and potentially irreversible eye damage.[4]
-
Minimum Requirement: Tightly-fitting safety goggles meeting ANSI Z87.1 standards are required at all times when handling the compound in either solid or solution form.
-
Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[9][10]
Skin and Body Protection
Protecting the skin from irritation and potential absorption is critical.[11]
-
Lab Coat: A standard, long-sleeved laboratory coat is required to protect against incidental contact.
-
Gloves: Chemically resistant gloves are the most critical barrier for hand protection.[12]
-
Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals. Always inspect gloves for tears or punctures before use.[13]
-
Technique: Use proper glove removal technique to avoid contaminating your skin. Wash hands thoroughly after removing gloves.[9]
-
Respiratory Protection
The solid form of beta-(2-Methoxyphenoxy)lactic acid poses an inhalation risk, particularly when weighing or transferring the powder, which can generate airborne dust.[14]
-
Engineering Controls as Primary Defense: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize airborne particles.[6]
-
When to Use a Respirator: If a fume hood is unavailable or as a supplementary precaution during tasks with a high potential for dust generation (e.g., cleaning spills), respiratory protection is necessary.
-
Type: A NIOSH-approved N95 or higher-rated particulate respirator is recommended.[10] For situations involving potential vapors from solutions, a half-mask respirator with organic vapor/acid gas (OV/AG) cartridges should be considered.
-
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol integrates PPE requirements into a logical workflow, explaining the rationale at each stage.
Workflow for Safe Handling of beta-(2-Methoxyphenoxy)lactic acid
Caption: Workflow for handling beta-(2-Methoxyphenoxy)lactic acid.
Step 1: Preparation & Pre-Handling
-
Causality: A foundational step to ensure all safety systems are in place before any chemical is handled.
-
Protocol:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: a lab coat, nitrile gloves, and tightly-fitting safety goggles.
-
Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize movement in and out of the ventilated space.
-
Step 2: Handling the Solid Compound
-
Causality: This stage presents the highest risk of dust inhalation and gross contamination. The use of engineering controls is paramount.
-
Protocol:
-
Perform all weighing and transfers of the solid beta-(2-Methoxyphenoxy)lactic acid inside the chemical fume hood.
-
To minimize dust, use a micro-spatula and handle the powder gently. Avoid dropping or creating puffs of air.
-
If you are sensitive or handling larger amounts, this is the critical point at which to wear an N95 respirator as an added layer of protection.
-
Once the solid is in the destination vessel, add the solvent slowly to avoid splashing.
-
Step 3: Post-Handling & Decontamination
-
Causality: Proper cleanup prevents unintended exposure to colleagues and ensures a safe workspace for subsequent experiments.
-
Protocol:
-
Wipe down all surfaces inside the fume hood and any equipment used with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.
-
Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.
-
Wash hands thoroughly with soap and water.
-
Emergency & Disposal Plans
Emergency Procedures In the event of accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[13] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label.[7]
Disposal Plan Beta-(2-Methoxyphenoxy)lactic acid and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Collect all waste materials (excess solid, contaminated gloves, weigh boats, etc.) in a designated, clearly labeled hazardous waste container.
-
Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3][9] Do not allow the chemical or its solutions to enter drains.[14]
By adhering to this comprehensive guide, researchers can confidently and safely handle beta-(2-Methoxyphenoxy)lactic acid, ensuring both personal safety and the integrity of their scientific work.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Lactic acid. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Methoxyphenol. [Link]
-
PubMed. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. [Link]
-
PubChem. 2-(2-Methoxyphenoxy)acetic acid. [Link]
-
UAW Local 4121. Guide to Protest PPE. [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]
-
Pesticide Environmental Stewardship. Personal Protective Equipment. [Link]
-
Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]
Sources
- 1. beta-(2-methoxyphenoxy)lactic acid | 13057-65-3 [chemicalbook.com]
- 2. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ccis.chemoventory.com [ccis.chemoventory.com]
- 5. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. geneseo.edu [geneseo.edu]
- 10. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 11. solutionsstores.com [solutionsstores.com]
- 12. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 13. medline.com [medline.com]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
